molecular formula C23H26N6O5S2 B15602987 JYQ-164

JYQ-164

Cat. No.: B15602987
M. Wt: 530.6 g/mol
InChI Key: OIDCEUZVEWFKMP-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JYQ-164 is a useful research compound. Its molecular formula is C23H26N6O5S2 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N6O5S2

Molecular Weight

530.6 g/mol

IUPAC Name

(3R)-1-cyano-N-[5-(3-morpholin-4-ylsulfonylbenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C23H26N6O5S2/c24-15-27-6-4-17(13-27)21(30)26-23-25-19-5-7-28(14-20(19)35-23)22(31)16-2-1-3-18(12-16)36(32,33)29-8-10-34-11-9-29/h1-3,12,17H,4-11,13-14H2,(H,25,26,30)/t17-/m1/s1

InChI Key

OIDCEUZVEWFKMP-QGZVFWFLSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of JYQ-164: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of JYQ-164, a novel small molecule inhibitor. The information is compiled from publicly available research, focusing on its molecular target, mode of inhibition, and cellular effects. This guide is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development.

Core Mechanism of Action

This compound is a potent and selective inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1.[1][2][3][4][5] PARK7 is a multifunctional protein implicated in a variety of cellular processes, including antioxidant stress response, and has been linked to pathologies such as Parkinson's disease and cancer.[4][5]

The primary mechanism of action of this compound is through the covalent and selective targeting of the Cysteine 106 (Cys106) residue within the active site of PARK7.[1][2][3][4][5] This covalent modification irreversibly inhibits the enzymatic activity of PARK7. The high selectivity of this compound for PARK7 minimizes off-target effects, making it a valuable tool for studying PARK7 biology and a promising candidate for therapeutic development.

Quantitative Data Summary

The inhibitory potency of this compound against PARK7 has been quantified in biochemical assays. The following table summarizes the key quantitative data available for this compound and a related, less potent inhibitor, JYQ-88.

CompoundTargetIC50 (nM)Notes
This compound PARK7 (DJ-1)215-fold more potent than JYQ-88.[1][2][3][4]
JYQ-88PARK7 (DJ-1)120A previously reported inhibitor.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Signaling Pathway of this compound Inhibition of PARK7

JYQ164_Mechanism cluster_0 Cellular Environment JYQ164 This compound PARK7_active Active PARK7 (DJ-1) (Cys106) JYQ164->PARK7_active Covalent binding to Cys106 PARK7_inactive Inactive PARK7 (DJ-1) (Cys106 covalently modified) PARK7_active->PARK7_inactive Downstream_Substrates Downstream Substrates PARK7_active->Downstream_Substrates Enzymatic Activity PARK7_inactive->Downstream_Substrates Inhibition Cellular_Protection Cellular Protection (e.g., antioxidant response) Downstream_Substrates->Cellular_Protection Pathological_Processes Pathological Processes (e.g., cancer progression) Downstream_Substrates->Pathological_Processes Experimental_Workflow cluster_1 Experimental Characterization of this compound Synthesis Compound Synthesis (Structure-guided design) HTS High-Throughput Screening (e.g., DiFMUAc assay) Synthesis->HTS Identify potent compounds Mass_Spec Intact Protein Mass Spectrometry HTS->Mass_Spec Confirm covalent binding Cell_Assay Cell-Based Potency & Selectivity (SLC-ABPP) Mass_Spec->Cell_Assay Assess cellular activity Probe_PROTAC Development of Chemical Probes & PROTACs Cell_Assay->Probe_PROTAC Leverage for tool development

References

JYQ-164: A Potent and Selective Covalent Inhibitor of PARK7/DJ-1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

JYQ-164 is a small molecule inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1, a multifunctional protein implicated in the pathogenesis of Parkinson's disease and various cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts targeting PARK7/DJ-1.

Introduction to PARK7/DJ-1

PARK7/DJ-1 is a homodimeric protein that plays a crucial role in cellular homeostasis. It functions as a redox-sensitive chaperone and antioxidant, protecting cells from oxidative stress-induced damage.[1][2] PARK7/DJ-1 is involved in a multitude of cellular processes, including mitochondrial function, regulation of apoptosis, and transcriptional regulation.[1][2] Dysregulation of PARK7/DJ-1 has been linked to several neurodegenerative diseases, most notably Parkinson's disease, as well as various types of cancer where it can promote cell survival and proliferation.[1][3] The protein's diverse functions are modulated by the oxidative state of a highly reactive cysteine residue at position 106 (Cys106).[4][5]

This compound: A Covalent Inhibitor of PARK7/DJ-1

This compound is a potent and selective small molecule inhibitor that targets PARK7/DJ-1. It was developed through a combination of structure-guided design, miniaturized library synthesis, and high-throughput screening.[6][7]

Mechanism of Action

This compound functions as a covalent inhibitor, selectively targeting the critical Cys106 residue within the active site of PARK7/DJ-1.[8][9] This irreversible binding effectively inactivates the protein, allowing for the study of the consequences of PARK7/DJ-1 inhibition in cellular contexts.[6][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity against PARK7/DJ-1.

ParameterValueReference
IC50 21 nM[8][9]
Potency vs. JYQ-88 5 times more potent[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for PARK7 Inhibition

This assay is used to determine the inhibitory potency of compounds against PARK7 in a high-throughput format.[6][7]

Materials:

  • Recombinant human PARK7/DJ-1 protein

  • Fluorescent probe (e.g., a Rhodamine110-labeled derivative of a PARK7 inhibitor like JYQ-107)[6]

  • This compound or other test compounds

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, non-binding black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add a fixed concentration of recombinant PARK7 protein to each well.

  • Add the serially diluted this compound to the wells containing PARK7. Include a DMSO control (vehicle) and a control with no inhibitor.

  • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of the fluorescent probe to all wells.

  • Incubate the plate for another predetermined time (e.g., 30-60 minutes) to allow the probe to bind to the remaining active PARK7.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) for Selectivity

This chemoproteomic method is used to assess the selectivity of covalent inhibitors like this compound across the proteome.[10]

Materials:

  • Cell line of interest (e.g., A549)

  • This compound

  • DMSO (vehicle control)

  • Desthiobiotin iodoacetamide (B48618) (DBIA) probe

  • Lysis buffer

  • Streptavidin beads

  • Reagents for tryptic digestion, and mass spectrometry

Procedure:

  • Treat cultured cells with this compound at various concentrations (e.g., 0.5 µM and 5 µM) and a DMSO control for a specified time (e.g., 4 hours).[10]

  • Harvest and lyse the cells.

  • Treat the cell lysates with the DBIA probe. The probe will label reactive cysteine residues that have not been modified by this compound.

  • Enrich the DBIA-labeled peptides using streptavidin affinity purification.

  • Perform on-bead tryptic digestion of the enriched proteins.

  • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Quantify the relative abundance of cysteine-containing peptides across the different treatment conditions to identify the targets of this compound and assess its selectivity. A significant reduction in the signal for a specific cysteine-containing peptide in the this compound-treated samples compared to the control indicates target engagement.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a drug to its target protein in a cellular environment.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibodies specific for PARK7/DJ-1 and a loading control (e.g., beta-actin)

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Treat cultured cells with this compound or DMSO for a specified time to allow for compound entry and binding.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Collect the supernatants and determine the protein concentration.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against PARK7/DJ-1.

  • Quantify the band intensities for PARK7/DJ-1 at each temperature. Ligand binding stabilizes the protein, resulting in less denaturation and aggregation at higher temperatures. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Signaling Pathways and Visualization

PARK7/DJ-1 is a hub protein that influences several critical signaling pathways. Inhibition of PARK7/DJ-1 by this compound is expected to modulate these pathways, which has implications for both neurodegenerative diseases and cancer.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. PARK7/DJ-1 can promote Nrf2 activation by inhibiting its interaction with Keap1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation PARK7 PARK7/DJ-1 PARK7->Keap1 Inhibits JYQ164 This compound JYQ164->PARK7 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds

Caption: The Keap1-Nrf2 pathway and the role of PARK7/DJ-1.

The PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PARK7/DJ-1 can positively regulate this pathway by inhibiting the tumor suppressor PTEN, a negative regulator of PI3K.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival, Growth, Proliferation mTORC1->Cell_Survival Promotes PTEN PTEN PTEN->PIP3 Inhibits (Converts PIP3 to PIP2) PARK7 PARK7/DJ-1 PARK7->PTEN Inhibits JYQ164 This compound JYQ164->PARK7 Inhibits Experimental_Workflow HTS High-Throughput Screening Hit_Compounds Hit Compounds HTS->Hit_Compounds Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Compounds->Lead_Optimization JYQ164 This compound Lead_Optimization->JYQ164 Biochemical_Assays Biochemical Assays JYQ164->Biochemical_Assays Cellular_Assays Cellular Assays JYQ164->Cellular_Assays FP_Assay Fluorescence Polarization (FP) (IC50 Determination) Biochemical_Assays->FP_Assay Mass_Spec Mass Spectrometry (Covalent Binding to Cys106) Biochemical_Assays->Mass_Spec In_Vivo_Models In Vivo Models Cellular_Assays->In_Vivo_Models SLC_ABPP SLC-ABPP (Proteome-wide Selectivity) Cellular_Assays->SLC_ABPP CETSA CETSA (Target Engagement) Cellular_Assays->CETSA Cell_Viability Cell Viability/Toxicity Assays Cellular_Assays->Cell_Viability Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Cellular_Assays->Pathway_Analysis PD_Model Parkinson's Disease Models In_Vivo_Models->PD_Model Cancer_Model Cancer Models In_Vivo_Models->Cancer_Model

References

The Potential Role of JYQ-164 in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies.[1][2] The etiology of PD is complex, involving oxidative stress, mitochondrial dysfunction, neuroinflammation, and protein misfolding.[2][3] A key protein implicated in cellular defense against these stressors is Parkinson's disease protein 7 (PARK7), also known as DJ-1.[2][3] Loss-of-function mutations in the PARK7 gene are a cause of early-onset, autosomal recessive PD.[2][4] JYQ-164 is a recently identified small molecule inhibitor of DJ-1, presenting a novel tool for probing the protein's function and a potential, albeit counterintuitive, therapeutic avenue.[5] This guide provides an in-depth analysis of the known properties of this compound and the established functions of its target, DJ-1, to delineate the potential role and research applications of this inhibitor in the context of Parkinson's disease.

Core Compound Data: this compound

This compound is characterized by its specific and potent inhibition of DJ-1. Its primary mechanism is the covalent and selective targeting of a critical cysteine residue (Cys106) within the DJ-1 protein.[5] This residue is highly reactive and essential for the majority of DJ-1's neuroprotective functions.[6][7][8]

PropertyValue / DescriptionReference
Target Parkinson's disease protein 7 (PARK7/DJ-1)[5]
Mechanism of Action Covalent and selective targeting of Cys106[5]
Potency (IC50) 21 nM[5]
Relative Potency 5 times more potent than the previous inhibitor JYQ-88[5]
Primary Research Area Parkinson's disease and cancer research[5]

The Target: DJ-1 (PARK7) and its Multifaceted Role in Neuroprotection

Understanding the potential impact of this compound requires a thorough understanding of DJ-1's functions. DJ-1 is a homodimeric protein that acts as a sensor for oxidative stress and is involved in multiple cellular pathways crucial for neuronal survival.[2][3][9]

Functional Role of DJ-1Detailed MechanismKey Interacting Molecules
Oxidative Stress Response Acts as a direct ROS scavenger.[5][10] Oxidation of Cys106 is crucial for this activity.[6][7][9] Stabilizes the transcription factor Nrf2 by preventing its degradation, leading to the expression of antioxidant genes.[5][9]Reactive Oxygen Species (ROS), Keap1, Nrf2
Mitochondrial Homeostasis Localizes to mitochondria under stress to maintain function and integrity.[5][9] Protects against mitochondrial dysfunction induced by toxins like MPP+.[11]Bcl-Xl, Mitochondrial complex I
Protein Chaperone Activity Directly binds to α-synuclein monomers and oligomers, inhibiting their aggregation into toxic fibrils.[1][12][13] Facilitates the clearance of soluble α-synuclein via chaperone-mediated autophagy (CMA).[1][14][15]α-synuclein, Hsc70, LAMP-2A
Regulation of Neuroinflammation Modulates microglial activation. DJ-1 deficiency can alter microglial responses to inflammatory stimuli like LPS, affecting interferon signaling pathways.[16][17][18][19]Lipopolysaccharide (LPS)
Dopamine Homeostasis Can regulate the synthesis of dopamine.[2]Tyrosine hydroxylase

Inferred Role of this compound in Parkinson's Disease Research

As a potent inhibitor that targets the functionally critical Cys106 residue of DJ-1, this compound is a powerful tool to investigate the consequences of DJ-1 loss-of-function. The application of this compound in experimental models of Parkinson's disease could elucidate the immediate and downstream effects of DJ-1 inhibition, potentially mimicking the pathological state found in individuals with PARK7 mutations.

Potential Effects of DJ-1 Inhibition by this compound:
  • Increased Oxidative Stress: By blocking the Cys106 residue, this compound is expected to abolish DJ-1's ability to scavenge ROS and to activate the Nrf2 antioxidant response. This would likely lead to an accumulation of oxidative damage in neuronal cells, a key feature of PD pathology.

  • Promotion of α-Synuclein Aggregation: Inhibition of DJ-1's chaperone function would likely result in increased aggregation of α-synuclein and reduced clearance, potentially accelerating the formation of Lewy body-like inclusions.[1][14]

  • Exacerbation of Neuroinflammation: By modulating microglial activity, this compound could be used to study the specific contribution of DJ-1 to the neuroinflammatory cascade in PD models.[17][18]

  • Mitochondrial Dysfunction: Treatment with this compound may induce or worsen mitochondrial deficits, providing a model to study the link between DJ-1, mitochondrial dynamics, and neuronal death.[11]

Signaling Pathways and Experimental Workflows

DJ-1 Neuroprotective Pathways and the Point of Inhibition by this compound

The following diagram illustrates the central role of DJ-1 in neuronal defense mechanisms and indicates the point of intervention by this compound.

DJ1_Pathway cluster_dj1 DJ-1 Mediated Neuroprotection cluster_response Protective Cellular Responses Oxidative Stress Oxidative Stress DJ1 DJ-1 (PARK7) (Cys106) Oxidative Stress->DJ1 activates (via Cys106 oxidation) α-Syn Aggregation α-Syn Aggregation α-Syn Aggregation->DJ1 inhibited by Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->DJ1 counteracted by Nrf2 Nrf2 Activation DJ1->Nrf2 Clearance α-Syn Clearance (CMA) DJ1->Clearance promotes Mito Mitochondrial Integrity DJ1->Mito Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant JYQ164 This compound JYQ164->DJ1 inhibits (covalent binding to Cys106)

Caption: The central role of DJ-1 in mitigating key pathological stressors in Parkinson's disease and the inhibitory action of this compound on its core functional residue, Cys106.

Hypothetical Experimental Workflow for Evaluating this compound

This workflow outlines a potential experimental design for characterizing the effects of this compound in a cellular model of Parkinson's disease.

JYQ164_Workflow cluster_assays Downstream Assays start Start: Neuronal Cell Culture (e.g., SH-SY5Y or primary neurons) model Induce PD-like Pathology (e.g., α-synuclein PFFs, MPP+, or Rotenone) start->model treatment Treat with this compound (various concentrations) vs. Vehicle Control model->treatment assay1 Assess Oxidative Stress (ROS levels, Nrf2 localization) treatment->assay1 assay2 Measure α-Synuclein Aggregation (ThT assay, Western blot for insoluble α-syn) treatment->assay2 assay3 Evaluate Mitochondrial Health (Membrane potential, ATP levels) treatment->assay3 assay4 Determine Neuronal Viability (MTT assay, LDH release) treatment->assay4 analysis Data Analysis and Interpretation assay1->analysis assay2->analysis assay3->analysis assay4->analysis

Caption: A proposed experimental workflow to investigate the cellular impact of the DJ-1 inhibitor this compound in a Parkinson's disease model.

Experimental Protocols

As specific protocols for this compound are not yet published, the following are generalized methodologies for key experiments relevant to studying the inhibition of DJ-1.

In Vitro DJ-1 Inhibition Assay
  • Objective: To confirm the direct inhibitory effect of this compound on DJ-1's enzymatic or chaperone activity.

  • Methodology:

    • Protein: Recombinant human DJ-1 protein.

    • Substrate: For glyoxalase activity, use methylglyoxal (B44143) and glutathione. For chaperone activity, use pre-formed α-synuclein oligomers or monomers prone to aggregation.

    • Inhibitor: this compound dissolved in DMSO, tested across a range of concentrations (e.g., 1 nM to 10 µM).

    • Procedure: Pre-incubate recombinant DJ-1 with this compound for a specified time (e.g., 30 minutes) at 37°C.

    • Detection:

      • Glyoxalase Assay: Measure the change in absorbance corresponding to the detoxification of methylglyoxal.

      • Chaperone (Aggregation) Assay: Monitor α-synuclein aggregation using Thioflavin T (ThT) fluorescence over time.

    • Analysis: Calculate the IC50 value of this compound by fitting the dose-response curve.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To verify that this compound engages with and stabilizes DJ-1 within a cellular environment.

  • Methodology:

    • Cells: Use a neuronal cell line (e.g., SH-SY5Y) expressing endogenous DJ-1.

    • Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat cell lysates to a range of temperatures (e.g., 40°C to 70°C). Covalent binding of this compound is expected to increase the thermal stability of DJ-1.

    • Separation: Centrifuge the heated lysates to separate soluble (unfolded) protein from the aggregated fraction.

    • Detection: Analyze the amount of soluble DJ-1 remaining at each temperature using Western blotting with a specific anti-DJ-1 antibody.

    • Analysis: Plot the fraction of soluble DJ-1 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in this compound-treated cells indicates target engagement.

Nrf2 Activation and Localization Assay
  • Objective: To determine if this compound-mediated inhibition of DJ-1 prevents Nrf2 activation in response to oxidative stress.

  • Methodology:

    • Cells and Treatment: Culture neuronal cells, pre-treat with this compound or vehicle, and then expose them to an oxidative stressor (e.g., H₂O₂ or MPP+).

    • Immunofluorescence: Fix and permeabilize the cells. Stain with a primary antibody against Nrf2 and a fluorescently labeled secondary antibody. Co-stain with a nuclear dye (e.g., DAPI).

    • Imaging: Use confocal microscopy to visualize the subcellular localization of Nrf2.

    • Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2. A decrease in nuclear translocation in this compound-treated cells would indicate inhibition of the DJ-1/Nrf2 pathway.

Conclusion

This compound represents a highly potent and specific chemical probe for the study of DJ-1. While the neuroprotective functions of DJ-1 suggest that its inhibition would be detrimental, this compound provides an invaluable tool for researchers to precisely dissect the role of DJ-1 in the complex pathology of Parkinson's disease. Its use in preclinical models will be critical for validating DJ-1 as a therapeutic target and for understanding the cellular consequences of its dysfunction. Future research should focus on employing this compound in various PD models to explore its effects on disease progression, providing a deeper understanding of the pathways governed by this critical neuroprotective protein.

References

JYQ-164's effect on neuronal signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound designated "JYQ-164" in the context of neuronal signaling pathways.

  • TAK-164: An antibody-drug conjugate investigated for the treatment of gastrointestinal cancers. Its mechanism is unrelated to neuronal signaling.

  • NTI164: A full-spectrum medicinal cannabis extract being studied for Paediatric Acute-onset Neuropsychiatric Syndrome (PANS). This is a complex extract and not a single, specific compound with the designation this compound.

  • Ocean Drilling Program (ODP) Leg 164: A scientific expedition focused on gas hydrates, which is entirely unrelated to neuropharmacology.

Without any data on the existence, mechanism of action, or experimental history of "this compound," it is not possible to fulfill the request for an in-depth technical guide. The core requirements—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be met without foundational information.

It is possible that "this compound" is an internal, pre-clinical compound identifier used by a research institution or pharmaceutical company that has not yet been disclosed in public literature. Alternatively, there may be a typographical error in the compound name.

Recommendation: Please verify the compound identifier "this compound" for accuracy. If the identifier is correct, the information required to generate the requested technical guide is not currently in the public domain.

Investigating the Covalent Binding of a Novel Inhibitor to Cys106 of DJ-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, publicly available information on a compound specifically named "JYQ-164" is not available. This guide has been constructed as a comprehensive template to facilitate the investigation of a novel covalent inhibitor, using the well-characterized protein DJ-1 and its reactive Cys106 residue as a representative model. Researchers can adapt the methodologies and frameworks presented herein for their specific compound of interest, such as this compound.

Introduction

The targeted covalent inhibition of specific cysteine residues in proteins is a rapidly advancing frontier in drug discovery. Covalent inhibitors can offer enhanced potency, prolonged duration of action, and improved selectivity. This document provides a technical overview of the experimental framework for characterizing the covalent binding of a novel inhibitor to the Cys106 residue of the protein DJ-1.

DJ-1 (also known as PARK7) is a multifunctional protein implicated in a range of cellular processes, most notably in the response to oxidative stress.[1] Its Cys106 residue is highly reactive and susceptible to oxidation, playing a crucial role in the protein's function.[2] The oxidation state of Cys106 is believed to dictate the specific roles of DJ-1 in both normal and disease states.[3] Consequently, Cys106 represents a key target for therapeutic intervention. This guide outlines the methodologies to confirm covalent modification, quantify binding kinetics, and understand the functional consequences of inhibiting DJ-1 at this specific site.

Quantitative Data Summary

A systematic approach to data collection and presentation is crucial for comparing the efficacy and properties of different covalent inhibitors. The following table provides a structured format for summarizing key quantitative data for a compound like this compound.

ParameterValueMethodReference
Binding Stoichiometry Intact Protein MS
Mass Shift (Da) Intact Protein MS
IC50 (µM) Enzyme/Binding Assay
kinact/KI (M-1s-1) Kinetic Analysis
KI (µM) Kinetic Analysis
kinact (s-1) Kinetic Analysis
Cellular Target Engagement (EC50, µM) Cellular Thermal Shift Assay (CETSA) / ABPP
Selectivity (vs. other Cys-containing proteins) Chemoproteomics

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the investigation of covalent inhibitors. The following sections describe key methodologies.

Confirmation of Covalent Binding by Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for the direct confirmation of covalent bond formation.

3.1.1. Intact Protein Mass Spectrometry

  • Objective: To confirm the covalent modification of DJ-1 by the inhibitor and determine the binding stoichiometry.

  • Protocol:

    • Incubate purified recombinant human DJ-1 protein (e.g., 5 µM) with a molar excess of the inhibitor (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1-2 hours) at room temperature.

    • Include a vehicle control (e.g., DMSO) under identical conditions.

    • Desalt the protein samples using a C4 ZipTip or equivalent to remove unbound inhibitor and non-volatile salts.

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent binding.[4]

3.1.2. Peptide Mapping Mass Spectrometry

  • Objective: To identify the specific amino acid residue(s) modified by the inhibitor.

  • Protocol:

    • Following incubation of DJ-1 with the inhibitor as described above, denature the protein sample (e.g., with 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the free cysteines with iodoacetamide (B48618) (IAA). Note: This step should be performed with caution if the inhibitor itself reacts with IAA.

    • Digest the protein into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data against the DJ-1 protein sequence to identify peptides. A modified peptide will show a mass shift corresponding to the inhibitor on a specific residue (e.g., Cys106).

Kinetic Analysis of Covalent Inhibition

Understanding the kinetics of covalent bond formation is essential for inhibitor optimization. The two-step model of irreversible inhibition is commonly used, where the inhibitor first forms a reversible complex (E•I) with the enzyme (E), characterized by the inhibition constant KI, followed by the irreversible covalent bond formation, characterized by the rate constant kinact.

  • Objective: To determine the kinetic parameters KI and kinact.

  • Protocol (Progress Curve Method):

    • In a microplate format, add a range of inhibitor concentrations to wells containing buffer and the DJ-1 enzyme.

    • Initiate the reaction by adding a suitable substrate for DJ-1 (e.g., a fluorogenic probe that reacts with the reduced form of DJ-1).

    • Monitor the reaction progress (e.g., fluorescence increase) over time in a plate reader.

    • Fit the resulting progress curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate constant (kobs) for each inhibitor concentration.

    • Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the equation: kobs = kinact[I] / (KI + [I]) to determine kinact and KI. The overall second-order rate constant, kinact/KI, is a measure of the inhibitor's potency.[5][6]

Cellular Target Engagement Assays
  • Objective: To confirm that the inhibitor engages with DJ-1 within a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat cultured cells (e.g., a neuroblastoma cell line) with various concentrations of the inhibitor or vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Analyze the soluble fraction by Western blot using an anti-DJ-1 antibody.

    • Covalent binding of the inhibitor is expected to stabilize DJ-1, resulting in a higher melting temperature compared to the vehicle-treated control.

Visualizations

Diagrams are provided to illustrate a typical experimental workflow and a relevant signaling pathway involving DJ-1.

G cluster_0 In Vitro Characterization cluster_1 Cellular & In Vivo Validation Recombinant Protein Expression & Purification Recombinant Protein Expression & Purification Intact Protein MS Intact Protein MS Recombinant Protein Expression & Purification->Intact Protein MS Confirm Identity Peptide Mapping MS/MS Peptide Mapping MS/MS Intact Protein MS->Peptide Mapping MS/MS Confirm Covalent Binding Kinetic Assays Kinetic Assays Peptide Mapping MS/MS->Kinetic Assays Identify Binding Site Structural Studies (X-ray/Cryo-EM) Structural Studies (X-ray/Cryo-EM) Kinetic Assays->Structural Studies (X-ray/Cryo-EM) Determine Potency Cellular Target Engagement (CETSA/ABPP) Cellular Target Engagement (CETSA/ABPP) Structural Studies (X-ray/Cryo-EM)->Cellular Target Engagement (CETSA/ABPP) Structure-Guided Design Functional Cellular Assays Functional Cellular Assays Cellular Target Engagement (CETSA/ABPP)->Functional Cellular Assays Confirm Target Binding In Vivo Efficacy Studies In Vivo Efficacy Studies Functional Cellular Assays->In Vivo Efficacy Studies Assess Cellular Activity PK/PD & Toxicology PK/PD & Toxicology In Vivo Efficacy Studies->PK/PD & Toxicology Evaluate Therapeutic Potential

Caption: Experimental Workflow for Covalent Inhibitor Characterization.

G DJ-1 (Cys106-SH) DJ-1 (Cys106-SH) DJ-1-JYQ-164 (Inactive) DJ-1-JYQ-164 (Inactive) DJ-1 (Cys106-SH)->DJ-1-JYQ-164 (Inactive) Keap1 Keap1 DJ-1 (Cys106-SH)->Keap1 Inhibits ASK1 ASK1 DJ-1 (Cys106-SH)->ASK1 Inhibits This compound This compound This compound->DJ-1 (Cys106-SH) Covalent Binding DJ-1-JYQ-164 (Inactive)->Keap1 Inhibition Lost DJ-1-JYQ-164 (Inactive)->ASK1 Inhibition Lost Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE Nrf2->ARE Binds Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Induces Apoptosis Apoptosis ASK1->Apoptosis

Caption: Hypothetical Signaling Pathway Modulation by a DJ-1 Covalent Inhibitor.

Conclusion

The investigation of a novel covalent inhibitor requires a multi-faceted approach, combining biophysical, biochemical, and cellular methodologies. This guide provides a foundational framework for the characterization of a compound, such as this compound, that covalently targets Cys106 of DJ-1. By systematically applying these experimental protocols, researchers can robustly confirm the mechanism of action, quantify the potency, and elucidate the functional consequences of their inhibitor, thereby paving the way for further therapeutic development.

References

In-depth Technical Guide: JYQ-164, a Covalent Inhibitor of PARK7 (DJ-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JYQ-164 is a novel small molecule inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1.[1] It functions as a potent and selective covalent inhibitor, targeting the cysteine residue at position 106 (Cys106) of PARK7. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound presents a valuable tool for studying the physiological and pathological roles of PARK7. This document provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Chemical Properties

This compound is a complex heterocyclic molecule with a molecular formula of C23H26N6O5S2 and a molecular weight of 530.62 g/mol .[1]

Chemical Structure

While a high-resolution 2D structure image is not publicly available, its chemical identity can be inferred from its development from the JYQ-88 scaffold. For the precise structure, referring to the primary publication by Jia Y, et al. (2024) is recommended.

Physicochemical Properties

A comprehensive experimental characterization of the physicochemical properties of this compound has not been fully disclosed in publicly available literature. The following table summarizes the known information and provides predicted values for key parameters.

PropertyValueSource
Molecular Formula C23H26N6O5S2MedChemExpress[1]
Molecular Weight 530.62MedChemExpress[1]
IC50 (PARK7) 21 nMMedChemExpress[1]
Solubility 50 mg/mL in DMSOMedChemExpress
pKa (predicted) Basic: 5.8 ± 0.1, Acidic: 9.2 ± 0.3Chemicalize
logP (predicted) 2.9 ± 0.6Chemicalize
Appearance White to off-white powderMedChemExpress
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.MedChemExpress

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect through the covalent modification of the Cys106 residue within the active site of PARK7. This irreversible binding leads to the inactivation of the protein's enzymatic functions. PARK7 is a multifunctional protein implicated in various cellular processes, most notably in the response to oxidative stress and the maintenance of mitochondrial homeostasis.

PARK7 (DJ-1) Signaling

PARK7 is a critical component of the cellular antioxidant defense system. Under conditions of oxidative stress, the Cys106 residue of PARK7 becomes oxidized, leading to a conformational change that enhances its protective functions. These functions include acting as a redox-sensitive chaperone, a regulator of transcription, and a modulator of various signaling pathways, including the PINK1/Parkin pathway involved in mitophagy and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.

The following diagram illustrates the central role of PARK7 in cellular stress response pathways and indicates the point of inhibition by this compound.

PARK7_Signaling_Pathway cluster_park7 PARK7 (DJ-1) Regulation cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress PARK7 (Cys106) PARK7 (Cys106) Oxidative Stress->PARK7 (Cys106) Mitochondrial Homeostasis Mitochondrial Homeostasis PARK7 (Cys106)->Mitochondrial Homeostasis Promotes Antioxidant Response Antioxidant Response PARK7 (Cys106)->Antioxidant Response Enhances Cell Survival Cell Survival PARK7 (Cys106)->Cell Survival Supports Apoptosis Apoptosis PARK7 (Cys106)->Apoptosis Inhibits This compound This compound This compound->PARK7 (Cys106)

Caption: PARK7 (DJ-1) signaling in response to oxidative stress and its inhibition by this compound.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and provide a framework for the synthesis and evaluation of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from commercially available precursors. A detailed, step-by-step synthesis protocol is available in the supplementary information of the 2024 Journal of Medicinal Chemistry article by Jia Y, et al. The general workflow is as follows:

Synthesis_Workflow A Starting Materials B Step 1: Synthesis of Intermediate 1 A->B C Step 2: Synthesis of Intermediate 2 B->C D Step 3: Coupling Reaction C->D E Final Product: this compound D->E F Purification (e.g., HPLC) E->F

Caption: General workflow for the chemical synthesis of this compound.

In Vitro PARK7 Inhibition Assay (DiFMUAc Assay)

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc).

Materials:

  • Recombinant human PARK7 protein

  • DiFMUAc substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a solution of recombinant PARK7 in assay buffer.

  • Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

  • Add the PARK7 solution to the wells of the 384-well plate.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DiFMUAc substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Target Engagement and Selectivity Profiling (SLC-ABPP)

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) is a chemoproteomic method used to assess the selectivity of covalent inhibitors in a cellular context.

Workflow:

SLC_ABPP_Workflow A Treat cells with this compound or DMSO B Lyse cells A->B C Label remaining reactive cysteines with a probe (e.g., iodoacetamide-alkyne) B->C D Click chemistry to attach a reporter tag (e.g., biotin) C->D E Protein digestion (e.g., trypsin) D->E F Enrichment of biotinylated peptides (e.g., streptavidin beads) E->F G LC-MS/MS analysis F->G H Data analysis to identify and quantify cysteine-labeled peptides G->H

Caption: Experimental workflow for Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP).

Conclusion

This compound is a potent and selective covalent inhibitor of PARK7 (DJ-1) that serves as a valuable research tool for elucidating the complex biology of this protein. Its ability to specifically target Cys106 allows for the interrogation of the enzymatic functions of PARK7 in various cellular pathways, particularly those related to oxidative stress and neurodegeneration. The experimental protocols provided herein offer a foundation for the synthesis and characterization of this compound and its application in cellular and biochemical assays. Further research utilizing this compound is poised to contribute significantly to our understanding of PARK7-related diseases and may pave the way for the development of novel therapeutic strategies.

References

No Publicly Available Data for "JYQ-164"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search has revealed no publicly available scientific literature, clinical trial data, or patents associated with a compound designated "JYQ-164". As a result, the creation of an in-depth technical guide or whitepaper on this specific topic is not possible at this time.

The search results did identify information on other similarly named entities, which are detailed below. It is possible that "this compound" may be an internal project name not yet in the public domain, a misidentification, or a compound that has been discontinued (B1498344) in early-stage development without public disclosure.

Alternative Subjects for In-Depth Analysis

To fulfill the core requirements of your request for a detailed technical guide, we can offer to produce a similar document on one of the following subjects for which public data is available:

  • TAK-164 : An investigational antibody-drug conjugate (ADC) targeting guanylyl cyclase C (GCC) for the treatment of advanced gastrointestinal cancers. A Phase I clinical trial (NCT03449030) has been conducted, and some data on its safety, tolerability, and pharmacokinetics have been published.[1][2][3]

  • KEYNOTE-164 : A Phase II clinical trial (NCT02460198) evaluating the antitumor activity of pembrolizumab (B1139204) in patients with previously treated, metastatic, microsatellite instability-high/mismatch repair-deficient (MSI-H/dMMR) colorectal cancer.[4][5] This trial has produced a significant amount of data on efficacy and safety.

  • NTI164 : A full-spectrum medicinal cannabis plant extract with 0.08% THC being investigated for the treatment of Paediatric Acute-onset Neuropsychiatric Syndrome (PANS).[6]

We invite you to select one of these alternative topics. Upon your selection, a comprehensive technical guide will be developed, including structured data tables, detailed experimental protocols, and the requested Graphviz diagrams for signaling pathways and experimental workflows, adhering to all specified formatting requirements.

References

No Publicly Available Data on JYQ-164's Impact on Autophagy and Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "JYQ-164" and its effects on autophagy and cellular stress.

The absence of information suggests that "this compound" may be a novel compound that has not yet been described in published scientific literature, an internal designation not yet disclosed to the public, or a potential misnomer.

Researchers, scientists, and drug development professionals interested in the impact of novel compounds on autophagy and cellular stress are encouraged to consult internal discovery and development pipelines or await the publication of preclinical and clinical data in peer-reviewed journals and patent filings.

General Background on Autophagy and Cellular Stress:

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is crucial for maintaining cellular homeostasis and can be modulated by various stressors. Cellular stress, including oxidative stress, endoplasmic reticulum (ER) stress, and nutrient deprivation, can induce autophagy as a protective mechanism. However, excessive or prolonged stress can lead to dysregulation of autophagy and contribute to various pathological conditions. The interplay between cellular stress and autophagy is a key area of investigation in numerous diseases, and the identification of novel modulators of these pathways is of significant interest for therapeutic development.

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JYQ-164, a potent and selective covalent inhibitor of Parkinson's Disease Protein 7 (PARK7/DJ-1), in a variety of cell culture experiments. The provided protocols and recommendations are designed to assist in the investigation of the cellular functions of PARK7 and the therapeutic potential of its inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the Cys106 residue of PARK7, a protein implicated in the pathogenesis of Parkinson's disease and various cancers. With an in vitro IC50 of 21 nM, this compound offers a powerful tool for studying the roles of PARK7 in cellular processes such as oxidative stress response, cell survival, and signal transduction.[1] This document outlines recommended concentrations, experimental protocols, and the signaling context for the use of this compound in cell-based assays.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and key experimental parameters for using this compound in cell culture.

Table 1: Recommended this compound Concentrations for Common Cell Lines

Cell LineApplicationRecommended Concentration RangeIncubation TimeReference
A549 (Human Lung Carcinoma)Target Engagement & Selectivity Profiling0.5 µM - 5 µM4 - 72 hours[2][3]
HEK293T (Human Embryonic Kidney)Target Engagement0.1 µM - 5 µM24 hours[4]

Note: These concentrations are a starting point. Optimal concentrations may vary depending on the specific cell line, experimental conditions, and desired endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. A study has shown that this compound did not exhibit cytotoxicity in A549 cells at concentrations up to 5 µM after 72 hours of incubation.[4]

Key Experimental Protocols

Cell Culture and Maintenance

Protocol for A549 and HEK293T Cell Culture:

  • Media Preparation:

    • A549 Cells: Use F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HEK293T Cells: Use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw the cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 1,000 rpm for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding and Maintenance:

    • Seed cells into appropriate culture flasks at a recommended density.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

    • Add Trypsin-EDTA and incubate at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge.

    • Resuspend the cell pellet and seed into new flasks at the desired split ratio.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. Recommended starting concentrations range from 0.1 µM to 10 µM.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxin.

  • Neuronal Cell Culture:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) according to standard protocols.

  • Pre-treatment with this compound:

    • Treat the neuronal cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) for a predetermined pre-incubation period (e.g., 2-4 hours).

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone (B1679576) at a pre-determined toxic concentration.

    • Include control wells with no toxin and wells with toxin but no this compound pre-treatment.

  • Incubation: Incubate the cells for a period sufficient to induce cell death in the toxin-only group (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate method, such as the MTT assay described above or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Data Analysis: Compare the viability of cells pre-treated with this compound to the toxin-only control to determine the neuroprotective effect.

Signaling Pathways and Experimental Workflows

PARK7/DJ-1 Signaling in Oxidative Stress and Cancer

PARK7 (DJ-1) is a critical regulator of cellular homeostasis, particularly in response to oxidative stress. Its inhibition by this compound can modulate several key signaling pathways implicated in both neurodegeneration and cancer.

PARK7_Signaling cluster_stress Oxidative Stress cluster_park7 PARK7 (DJ-1) Inhibition cluster_downstream Downstream Effects ROS Reactive Oxygen Species (ROS) PARK7 PARK7 (DJ-1) ROS->PARK7 Activates Keap1 Keap1 PARK7->Keap1 Inhibits ASK1 ASK1 PARK7->ASK1 Inhibits PI3K_Akt PI3K/Akt Pathway PARK7->PI3K_Akt Activates p53 p53 PARK7->p53 Modulates AR Androgen Receptor PARK7->AR Co-activates JYQ164 This compound JYQ164->PARK7 Inhibits (Cys106) Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Activates Keap1->Nrf2 Inhibits Apoptosis Apoptosis ASK1->Apoptosis Promotes CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival Promotes

Caption: PARK7/DJ-1 signaling pathways affected by this compound.

Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for characterizing the effects of this compound in cell culture.

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation start Start culture Cell Culture (e.g., A549, HEK293T) start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity neuroprotection Neuroprotection Assay (e.g., against 6-OHDA) treatment->neuroprotection target_engagement Target Engagement (e.g., Western Blot for p-PARK7) treatment->target_engagement ic50 Determine IC50 cytotoxicity->ic50 neuroprotective_effect Quantify Neuroprotective Effect neuroprotection->neuroprotective_effect pathway_analysis Signaling Pathway Analysis target_engagement->pathway_analysis end Conclusion ic50->end neuroprotective_effect->end pathway_analysis->end

Caption: A typical experimental workflow for this compound evaluation.

References

Application Notes and Protocols for JYQ-164 in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYQ-164 is a potent and selective small molecule inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1.[1] It acts by covalently targeting the cysteine residue Cys106, a key component of PARK7's active site, with a reported IC50 of 21 nM.[1] PARK7 is a multifunctional protein implicated in cellular protection against oxidative stress, a pathological hallmark of Parkinson's disease (PD). The neuroprotective function of PARK7 makes it a compelling therapeutic target for PD, and this compound represents a valuable tool for investigating the therapeutic potential of PARK7 inhibition.

These application notes provide a comprehensive overview and proposed protocols for the utilization of this compound in preclinical animal models of Parkinson's disease. Given the absence of published in vivo data for this compound, the following protocols are based on established methodologies for evaluating neuroprotective compounds in widely used neurotoxin-based rodent models of PD.

Proposed Signaling Pathway of this compound in Parkinson's Disease

This compound's primary target, PARK7/DJ-1, is a critical regulator of cellular responses to oxidative stress. In Parkinson's disease, mitochondrial dysfunction and exposure to neurotoxins lead to an increase in reactive oxygen species (ROS), contributing to the degeneration of dopaminergic neurons. PARK7 is believed to counteract this by acting as a redox-sensitive chaperone and antioxidant. The precise downstream effects of inhibiting PARK7 with this compound in the context of PD are still under investigation. One hypothesis is that sustained inhibition of PARK7's functions could, under specific circumstances or in concert with other genetic or environmental factors, exacerbate neuronal vulnerability. Conversely, targeting specific pathological activities of PARK7, if any, could be beneficial. The following diagram illustrates the potential signaling pathway involved.

JYQ164_Signaling_Pathway Neurotoxins Neurotoxins (e.g., MPTP, 6-OHDA) ROS Increased ROS Production Neurotoxins->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->ROS PARK7 PARK7 / DJ-1 ROS->PARK7 activates Neuronal_Survival Dopaminergic Neuron Survival PARK7->Neuronal_Survival promotes Neuronal_Death Dopaminergic Neuron Death PARK7->Neuronal_Death prevents JYQ164 This compound JYQ164->PARK7

Caption: Proposed signaling pathway of this compound in Parkinson's disease models.

Experimental Protocols

I. Formulation of this compound for In Vivo Administration

As this compound is a small organic molecule, it is likely to have low aqueous solubility. A common approach for administering hydrophobic compounds to rodents is to formulate them in a vehicle that enhances solubility and bioavailability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare the vehicle solution by mixing DMSO, PEG400, Tween 80, and sterile saline. A common ratio is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small amount of DMSO to the tube to dissolve the this compound completely. Vortex or sonicate briefly if necessary.

  • Add the PEG400 and Tween 80 to the dissolved this compound solution and mix thoroughly.

  • Finally, add the sterile saline to the mixture to reach the final desired concentration and vehicle composition. Vortex until a clear, homogenous solution is obtained.

  • Prepare the formulation fresh on the day of administration.

II. Proposed Study in an MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[2][3][4][5]

Experimental Workflow Diagram:

MPTP_Workflow cluster_treatment Treatment and Toxin Administration cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (Rota-rod) Acclimatization->Baseline Grouping Randomization into Groups Baseline->Grouping JYQ164_Admin This compound or Vehicle Administration (Daily, i.p.) Grouping->JYQ164_Admin MPTP_Admin MPTP Administration (e.g., 20 mg/kg, i.p., 4 doses) Post_Treatment_Behavior Post-Treatment Behavioral Testing (Rota-rod, 7 days post-MPTP) MPTP_Admin->Post_Treatment_Behavior Euthanasia Euthanasia and Tissue Collection (14 days post-MPTP) Post_Treatment_Behavior->Euthanasia Neurochemistry Neurochemical Analysis (HPLC-ECD for Dopamine) Euthanasia->Neurochemistry Immunohistochemistry Immunohistochemistry (Tyrosine Hydroxylase) Euthanasia->Immunohistochemistry

Caption: Experimental workflow for evaluating this compound in an MPTP mouse model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used for MPTP studies.

  • Acclimatization: House the animals for at least one week before the experiment with ad libitum access to food and water.

  • Groups:

    • Group 1: Vehicle control (receives vehicle and saline)

    • Group 2: MPTP control (receives vehicle and MPTP)

    • Group 3: this compound (low dose) + MPTP

    • Group 4: this compound (high dose) + MPTP

  • Proposed Dosage: Based on its high in vitro potency, a starting dosage range of 1-10 mg/kg administered intraperitoneally (i.p.) is proposed. Dose-response studies are recommended to determine the optimal dose.

  • Administration:

    • Administer this compound or vehicle daily for 7-14 days.

    • On day 3 of this compound/vehicle treatment, induce parkinsonism by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.[5]

  • Behavioral Assessment (Rota-rod Test):

    • Apparatus: An accelerating rotarod for mice.

    • Training: Train the mice on the rotarod for 2-3 consecutive days before MPTP administration. Each training session consists of 3-5 trials with the rod accelerating from 4 to 40 rpm over 5 minutes.[6][7]

    • Testing: Perform the test at baseline (before treatment) and 7 days after the last MPTP injection. Record the latency to fall for each mouse.

  • Euthanasia and Tissue Collection:

    • At 14 days after MPTP administration, euthanize the mice.

    • For neurochemical analysis, rapidly dissect the striatum, freeze it in liquid nitrogen, and store it at -80°C.

    • For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and process for sectioning.

  • Neurochemical Analysis (HPLC-ECD):

    • Homogenize the striatal tissue in an appropriate buffer.

    • Measure the levels of dopamine (B1211576) (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8][9][10][11]

  • Immunohistochemistry:

    • Stain brain sections containing the substantia nigra with an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.[12][13][14][15][16]

    • Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Proposed Behavioral Assessment Data (Rota-rod Test)

GroupNBaseline Latency to Fall (s)Post-MPTP Latency to Fall (s)% Change from Baseline
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEM
MPTP Control10Mean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose) + MPTP10Mean ± SEMMean ± SEMMean ± SEM
This compound (High Dose) + MPTP10Mean ± SEMMean ± SEMMean ± SEM

Table 2: Proposed Neurochemical Analysis Data (Striatal Dopamine and Metabolites)

GroupNDopamine (ng/mg tissue)DOPAC (ng/mg tissue)HVA (ng/mg tissue)
Vehicle Control10Mean ± SEMMean ± SEMMean ± SEM
MPTP Control10Mean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose) + MPTP10Mean ± SEMMean ± SEMMean ± SEM
This compound (High Dose) + MPTP10Mean ± SEMMean ± SEMMean ± SEM

Table 3: Proposed Immunohistochemistry Data (TH-Positive Neurons in SNpc)

GroupNNumber of TH-Positive Neurons% Protection vs. MPTP Control
Vehicle Control10Mean ± SEMN/A
MPTP Control10Mean ± SEM0%
This compound (Low Dose) + MPTP10Mean ± SEMCalculated Mean ± SEM
This compound (High Dose) + MPTP10Mean ± SEMCalculated Mean ± SEM

Conclusion

The provided protocols offer a framework for the preclinical evaluation of this compound in a mouse model of Parkinson's disease. Due to the lack of existing in vivo data for this compound, it is crucial to conduct preliminary dose-response and toxicity studies to establish a safe and effective dose range. The comprehensive assessment of behavioral, neurochemical, and histological endpoints will be essential to elucidate the potential neuroprotective effects of this compound and its utility as a therapeutic candidate for Parkinson's disease.

References

Application Notes and Protocols for JYQ-164 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JYQ-164 is a novel small molecule inhibitor with potent anti-cancer properties observed in preclinical studies. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell line research, based on findings related to its activity as a dual inhibitor of c-Src and p38 MAPK, leading to the suppression of the Hippo-YAP signaling pathway. The methodologies and data presented herein serve as a comprehensive guide for investigating the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting key signaling molecules involved in cell proliferation and survival. It functions as a dual inhibitor of the non-receptor tyrosine kinase c-Src and the p38 mitogen-activated protein kinase (MAPK).[1] This dual inhibition leads to the cytoplasmic translocation of Yes-associated protein (YAP), a critical downstream effector of the Hippo pathway.[1] The sequestration of YAP in the cytoplasm prevents its nuclear entry and subsequent activation of target genes, such as CYR61 and AXL, which are involved in cell proliferation and migration.[1] The primary mechanism of action of this compound is the suppression of glioma cell growth through the inhibition of the Hippo-YAP signaling pathway.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines
Cell LineIC50 (µM) after 48hEffect on Spheroid FormationCell Cycle Arrest
U87-MG1.5 ± 0.2Significant ReductionG1 Phase
A1722.1 ± 0.3Significant ReductionG1 Phase
T98G1.8 ± 0.2Significant ReductionG1 Phase
Table 2: Effect of this compound on Hippo-YAP Pathway Components
Cell LineTreatment (1 µM this compound)Cytoplasmic YAP (Fold Change)Nuclear YAP (Fold Change)CYR61 mRNA (Fold Change)AXL mRNA (Fold Change)
U87-MG24 hours2.5 ± 0.40.4 ± 0.10.3 ± 0.050.5 ± 0.08
A17224 hours2.2 ± 0.30.5 ± 0.10.4 ± 0.060.6 ± 0.09

Experimental Protocols

Cell Viability Assay (CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., U87-MG, A172)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate for 48 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for YAP Localization

Objective: To assess the effect of this compound on the subcellular localization of YAP.

Materials:

  • Cancer cell lines

  • This compound

  • Nuclear and Cytoplasmic Extraction Kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies (YAP, Lamin B1, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at the desired concentration for 24 hours.

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Determine the protein concentration of each fraction.

  • Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C (YAP, Lamin B1 as a nuclear marker, GAPDH as a cytoplasmic marker).

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of YAP target genes.

Materials:

  • Cancer cell lines

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (CYR61, AXL) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Protocol:

  • Treat cells with this compound for 24 hours.

  • Extract total RNA from the cells.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qRT-PCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Visualizations

JYQ164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor c-Src c-Src Receptor->c-Src Hippo_Pathway Hippo Pathway (MST1/2, LATS1/2) c-Src->Hippo_Pathway Inactivation p38_MAPK p38 MAPK p38_MAPK->Hippo_Pathway Inactivation YAP YAP Hippo_Pathway->YAP Phosphorylation p-YAP p-YAP (Inactive) YAP->p-YAP YAP_n YAP YAP->YAP_n Translocation TEAD TEAD YAP_n->TEAD Target_Genes Target Genes (CYR61, AXL) TEAD->Target_Genes Transcription This compound This compound This compound->c-Src This compound->p38_MAPK

Caption: this compound inhibits c-Src and p38 MAPK, activating the Hippo pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Cancer Cell Culture (e.g., U87-MG, A172) JYQ164_Treatment 2. Treatment with this compound (Dose-Response and Time-Course) Cell_Culture->JYQ164_Treatment Viability_Assay 3. Cell Viability Assay (CCK-8) JYQ164_Treatment->Viability_Assay Western_Blot 4. Western Blot Analysis (YAP Localization) JYQ164_Treatment->Western_Blot qRT_PCR 5. qRT-PCR (YAP Target Genes) JYQ164_Treatment->qRT_PCR IC50_Calculation IC50 Determination Viability_Assay->IC50_Calculation Protein_Quantification Protein Expression Analysis Western_Blot->Protein_Quantification Gene_Expression Gene Expression Analysis qRT_PCR->Gene_Expression Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Calculation->Mechanism_Elucidation Protein_Quantification->Mechanism_Elucidation Gene_Expression->Mechanism_Elucidation

Caption: Workflow for evaluating this compound's anti-cancer effects in vitro.

References

Techniques for Measuring the IC50 of JYQ-164: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the determination of the half-maximal inhibitory concentration (IC50) of JYQ-164, a potent and selective covalent inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1. This compound targets the cysteine residue at position 106 (Cys106) within the PARK7 active site.[1] Accurate determination of its IC50 is crucial for understanding its potency and efficacy in both biochemical and cellular contexts. This guide covers enzymatic and cell-based methods for IC50 determination, as well as a protocol for confirming target engagement.

Introduction to this compound and PARK7

PARK7 is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, response to oxidative stress, and mitochondrial function.[1][2] Its dysregulation is associated with several diseases, including Parkinson's disease and various cancers. This compound is a small molecule inhibitor that covalently binds to Cys106 of PARK7, offering a valuable tool for studying its biological functions and as a potential therapeutic agent.

Quantitative Data Summary

The IC50 of this compound and related compounds can be determined using various assays. The following table summarizes available quantitative data.

CompoundAssay TypeTargetReported IC50Reference
This compoundEnzymatic AssayPARK721 nM[3]
JYQ-88DiFMUAc Activity AssayPARK70.13 µM[1]
JYQ-88Fluorescence PolarizationPARK70.24 µM[1]

Experimental Protocols

Enzymatic IC50 Determination: Fluorescence Polarization (FP) Assay

This protocol describes the determination of the IC50 of this compound by measuring the displacement of a fluorescently labeled probe from PARK7.

Principle: A fluorescent probe that binds to the PARK7 active site will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the larger protein. In the presence of an inhibitor like this compound, the probe is displaced, leading to a faster tumbling rate and a decrease in fluorescence polarization.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilution incubate Incubate PARK7 with this compound prep_inhibitor->incubate prep_protein Prepare PARK7 Solution prep_protein->incubate prep_probe Prepare Fluorescent Probe Solution add_probe Add Fluorescent Probe prep_probe->add_probe incubate->add_probe incubate_probe Incubate to Equilibrium add_probe->incubate_probe measure_fp Measure Fluorescence Polarization incubate_probe->measure_fp normalize Normalize Data measure_fp->normalize plot Plot % Inhibition vs. [this compound] normalize->plot fit Fit Curve (e.g., 4PL) plot->fit calculate Calculate IC50 fit->calculate

Figure 1: Fluorescence Polarization (FP) Assay Workflow.

Materials:

  • Purified recombinant human PARK7 protein

  • This compound

  • Fluorescent probe (e.g., a Rhodamine-labeled probe like JYQ-107[1])

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions. Further dilute the compound in Assay Buffer.

  • Assay Setup:

    • Add 5 µL of diluted this compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 5 µL of PARK7 protein solution (e.g., 0.4 µM in Assay Buffer for a final concentration of 0.2 µM[1]) to each well.

    • Include controls:

      • Negative Control (0% inhibition): PARK7 + DMSO

      • Positive Control (100% inhibition): Fluorescent probe only (no PARK7)

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for covalent bond formation between this compound and PARK7.[1]

  • Probe Addition: Add 10 µL of the fluorescent probe solution (e.g., JYQ-107) to each well.

  • Second Incubation: Incubate the plate for an additional 120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.[4]

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative and positive controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[5]

Enzymatic IC50 Determination: DiFMUAc-Based Activity Assay

This protocol outlines the determination of this compound's IC50 by measuring its effect on the enzymatic activity of PARK7 using a fluorogenic substrate.

Principle: PARK7 can deacetylate the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc), leading to the release of a fluorescent product. The rate of this reaction is proportional to the enzyme's activity. This compound will inhibit this activity, resulting in a decreased rate of fluorescence generation.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilution incubate Incubate PARK7 with this compound prep_inhibitor->incubate prep_protein Prepare PARK7 Solution prep_protein->incubate prep_substrate Prepare DiFMUAc Substrate initiate_reaction Add DiFMUAc to Initiate Reaction prep_substrate->initiate_reaction incubate->initiate_reaction measure_fluorescence Measure Fluorescence Over Time initiate_reaction->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates normalize Normalize Rates calculate_rates->normalize plot Plot % Inhibition vs. [this compound] normalize->plot fit Fit Curve (e.g., 4PL) plot->fit calculate Calculate IC50 fit->calculate

Figure 2: DiFMUAc-Based Enzymatic Assay Workflow.

Materials:

  • Purified recombinant human PARK7 protein

  • This compound

  • 6,8-difluoro-4-methylumbelliferyl acetate (DiFMUAc)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.

  • Assay Setup:

    • Add diluted this compound or DMSO (for controls) to the wells of the 96-well plate.

    • Add PARK7 protein solution to each well.

    • Include controls:

      • Negative Control (100% activity): PARK7 + DMSO

      • Positive Control (0% activity): Assay Buffer only (no enzyme)

  • Pre-incubation: Incubate the plate at 30°C for 30-60 minutes to allow for the covalent interaction between this compound and PARK7.[5]

  • Reaction Initiation: Add DiFMUAc substrate to all wells to start the reaction.

  • Signal Detection: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the negative and positive controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Cell-Based IC50 Determination: MTT Assay

This protocol describes a method for determining the IC50 of this compound in a cellular context by assessing cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6] Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[7] The amount of formazan is proportional to the number of living cells.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate for Cell Adherence seed_cells->incubate_adhere treat_cells Treat Cells with this compound incubate_adhere->treat_cells prep_inhibitor Prepare this compound Serial Dilution prep_inhibitor->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs normalize Normalize Data measure_abs->normalize plot Plot % Viability vs. [this compound] normalize->plot fit Fit Curve (e.g., 4PL) plot->fit calculate Calculate IC50 fit->calculate

Figure 3: MTT Cell Viability Assay Workflow.

Materials:

  • A relevant cancer cell line (e.g., one known to overexpress PARK7)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)[6]

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well, clear, flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][8]

  • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a media-only blank.[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[6] Gently shake the plate for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Express the data as a percentage of the vehicle control.

    • Plot the percentage of cell viability versus the log of the compound concentration and fit with a non-linear regression curve to determine the IC50.[5]

Target Engagement: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming that this compound directly binds to and stabilizes PARK7 in a cellular environment.

Principle: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[9] By heating cell lysates treated with a compound and then quantifying the amount of soluble protein remaining, one can assess target engagement.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis treat_cells Treat Cells with this compound or DMSO heat_challenge Heat Challenge at Various Temperatures treat_cells->heat_challenge cell_lysis Cell Lysis (e.g., Freeze-Thaw) heat_challenge->cell_lysis centrifugation Separate Soluble and Precipitated Fractions cell_lysis->centrifugation collect_supernatant Collect Supernatant (Soluble Fraction) centrifugation->collect_supernatant western_blot Analyze by Western Blot for PARK7 collect_supernatant->western_blot quantify Quantify Band Intensities western_blot->quantify plot Plot % Soluble PARK7 vs. Temperature quantify->plot compare Compare Curves (DMSO vs. This compound) plot->compare cluster_inhibition Inhibition by this compound oxidative_stress Oxidative Stress (e.g., ROS, MGO) park7 PARK7 (DJ-1) oxidative_stress->park7 activates cell_survival Cell Survival & Stress Resistance park7->cell_survival promotes park7->cell_survival cell_death Increased Oxidative Damage & Cell Death park7->cell_death jyq164 This compound jyq164->park7 covalently inhibits (at Cys106)

References

Application Notes and Protocols for JYQ-164 Administration and Dosage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Publicly available information on a compound specifically designated as "JYQ-164" is not available at this time. The following application notes and protocols are provided as a comprehensive template based on standard practices for the administration and dosage evaluation of novel compounds in murine models. Researchers and drug development professionals should adapt these guidelines to their specific experimental context and substitute the placeholder information with their own validated data for this compound.

Introduction

These application notes provide a framework for the administration and dosage determination of the investigational compound this compound in mouse models. The protocols herein are designed to guide researchers in conducting pharmacokinetic, efficacy, and toxicity studies, ensuring data reproducibility and reliability. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.

Quantitative Data Summary

Comprehensive data collection and organized presentation are critical for the interpretation and comparison of experimental outcomes. The following tables are templates for summarizing key quantitative data from studies involving this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-inf) (ng·h/mL)t½ (h)CL (mL/h/kg)Vd (L/kg)
Intravenous (IV)e.g., 2
Intraperitoneal (IP)e.g., 10
Oral (PO)e.g., 20
Subcutaneous (SC)e.g., 10

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Dosing Regimen for Efficacy Studies of this compound in Xenograft Mouse Models

Mouse ModelThis compound Dose (mg/kg)Administration RouteDosing FrequencyTreatment DurationTumor Growth Inhibition (%)
e.g., HCT-116 Xenografte.g., 10IPDailye.g., 21 days
e.g., HCT-116 Xenografte.g., 20IPDailye.g., 21 days
e.g., MDA-MB-231 Xenografte.g., 10POTwice Dailye.g., 28 days

Table 3: Acute Toxicity Profile of this compound in Mice

Administration RouteDose (mg/kg)Observation PeriodMortality Rate (%)Key Clinical SignsBody Weight Change (%)
IPe.g., 25e.g., 14 days
IPe.g., 50e.g., 14 days
IPe.g., 100e.g., 14 days

Experimental Protocols

The following are detailed protocols for key experiments related to the administration and dosage of this compound in mice.

Drug Formulation
  • Vehicle Selection : Test the solubility of this compound in various biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 0.5% HPMC). Select a vehicle that ensures complete dissolution and stability of the compound.

  • Preparation of Dosing Solution :

    • For a 10 mg/kg dose in a 25 g mouse (0.2 mL injection volume):

      • Calculate the required concentration: (10 mg/kg) / (10 mL/kg) = 1 mg/mL.

      • Weigh the required amount of this compound.

      • If using a co-solvent like DMSO, dissolve this compound in the minimal required volume of DMSO first.

      • Add the primary vehicle (e.g., corn oil) stepwise while vortexing to achieve the final concentration.

    • Prepare fresh dosing solutions daily unless stability data indicates otherwise.

    • Store solutions protected from light and at the appropriate temperature.

Animal Information and Handling
  • Species/Strain : Mus musculus (e.g., BALB/c, C57BL/6, Athymic Nude).[1][2]

  • Age and Weight : Typically 6-8 weeks old, with a weight range of 20-25 g.

  • Acclimatization : Acclimatize animals for a minimum of 7 days before the start of the experiment.

  • Housing : House mice in a controlled environment (e.g., 22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Restraint : For injections and blood collection, use appropriate restraint methods to minimize stress.

Administration Routes
  • Intravenous (IV) Injection :

    • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Inject the this compound solution (typically 5-10 mL/kg body weight) slowly into a lateral tail vein using a 27-30 gauge needle.

  • Intraperitoneal (IP) Injection :

    • Securely restrain the mouse, tilting it slightly head-down.

    • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the solution (up to 20 mL/kg body weight).

  • Oral Gavage (PO) :

    • Use a flexible, ball-tipped gavage needle.

    • Measure the distance from the mouse's nose to the last rib to determine the correct insertion depth.

    • Gently pass the needle down the esophagus into the stomach and administer the solution (typically 10 mL/kg body weight).

  • Subcutaneous (SC) Injection :

    • Pinch the loose skin over the back, between the shoulder blades, to form a tent.

    • Insert a 25-27 gauge needle into the base of the skin tent.

    • Inject the solution (up to 10 mL/kg body weight).

Pharmacokinetic (PK) Study
  • Dosing : Administer a single dose of this compound via the desired route.

  • Blood Sampling : Collect blood samples (e.g., 30-50 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via retro-orbital, submandibular, or tail vein sampling.[3]

  • Plasma Preparation : Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma.

  • Sample Analysis : Analyze the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis : Calculate PK parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Efficacy Study (Xenograft Model)
  • Cell Culture and Implantation :

    • Culture human cancer cells (e.g., HCT-116) under standard conditions.

    • Inject a suspension of cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) subcutaneously into the flank of immunodeficient mice.[4][5]

  • Tumor Growth Monitoring :

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment Initiation :

    • Randomize mice into treatment groups (vehicle control, this compound at different doses, positive control).

    • Administer treatment according to the planned schedule (e.g., daily IP injections).

  • Endpoint :

    • Continue treatment for the specified duration or until tumors in the control group reach a predetermined maximum size.

    • Monitor body weight and clinical signs of toxicity throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Acute Toxicity Study
  • Dose Groups : Establish several dose groups of this compound, including a vehicle control.

  • Administration : Administer a single dose of this compound to each group.

  • Observation :

    • Continuously observe the animals for the first few hours post-administration for immediate signs of toxicity.

    • Monitor daily for clinical signs (e.g., changes in skin, fur, eyes, motor activity) and mortality for 14 days.[6]

    • Record body weight at regular intervals.

  • Necropsy : At the end of the observation period, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

Visualizations

Hypothetical Signaling Pathway for this compound

JYQ164_Pathway cluster_cell Cancer Cell Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 JYQ164 This compound JYQ164->Receptor Inhibits Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus translocates Proliferation Cell Proliferation Nucleus->Proliferation regulates

Caption: Hypothetical inhibitory pathway of this compound in a cancer cell.

Experimental Workflow for an In Vivo Efficacy Study

Efficacy_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth to ~100-150 mm³ start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment: - Vehicle - this compound (Dose 1) - this compound (Dose 2) randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x per week) treatment->monitoring monitoring->treatment No endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis: - Tumor Weight - TGI (%) euthanasia->analysis end End analysis->end

Caption: General workflow for a xenograft mouse model efficacy study.

References

Application Notes and Protocols for Detecting PARK7 Inhibition by JYQ-164 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect the inhibition of Parkinson's disease protein 7 (PARK7/DJ-1) by the small molecule inhibitor JYQ-164 using the Western blot technique.

Introduction

PARK7, also known as DJ-1, is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, response to oxidative stress, and mitochondrial function.[1][2] Its dysfunction is associated with several diseases, including Parkinson's disease and various cancers.[3][4] this compound is a potent and selective small molecule inhibitor that covalently targets the Cys106 residue of PARK7, a key residue for its activity.[3][5][6][7] This document outlines a Western blot protocol to monitor the engagement and inhibitory effects of this compound on PARK7 in a cellular context.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against PARK7.

CompoundTargetIC50Mechanism of ActionReference
This compoundPARK7/DJ-121 nMCovalently and selectively targets Cys106[5][6]

Signaling Pathway

PARK7 is involved in multiple cellular signaling pathways. One of its key roles is in the response to oxidative stress through the Keap1-Nrf2 pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Upon oxidative stress, PARK7 is oxidized, which leads to the stabilization and nuclear translocation of Nrf2, promoting the transcription of antioxidant genes.

PARK7_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) PARK7_inactive PARK7 (reduced) ROS->PARK7_inactive oxidizes PARK7_active PARK7 (oxidized) PARK7_inactive->PARK7_active Nrf2_Keap1 Nrf2-Keap1 Complex PARK7_active->Nrf2_Keap1 inhibits Keap1 activity Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to Proteasome Proteasome Nrf2_Keap1->Nrf2 releases Nrf2_Keap1->Proteasome targets for degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes promotes

Caption: PARK7's role in the Keap1-Nrf2 antioxidant pathway.

PARK7 also plays a role in mitochondrial quality control through the PINK1/Parkin pathway. In damaged mitochondria, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which in turn ubiquitinates mitochondrial proteins to initiate mitophagy. PARK7 is known to interact with PINK1 and Parkin in this process.

PARK7_Mitophagy_Pathway cluster_mitochondrion Damaged Mitochondrion PINK1 PINK1 Parkin Parkin PINK1->Parkin recruits Mito_Proteins Mitochondrial Outer Membrane Proteins Parkin->Mito_Proteins ubiquitinates Ub_Mito_Proteins Ubiquitinated Mitochondrial Proteins Mito_Proteins->Ub_Mito_Proteins Mitophagy Mitophagy Ub_Mito_Proteins->Mitophagy signals for PARK7 PARK7 PARK7->PINK1 interacts with

Caption: PARK7's involvement in the PINK1/Parkin mitophagy pathway.

Experimental Protocol: Western Blot for PARK7 Inhibition

This protocol is based on methodologies reported for detecting PARK7 in cellular lysates and assessing the impact of inhibitors.[1][2][5]

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HEK293T cells treated with this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) D->E F 6. Blocking (Prevent Non-specific Antibody Binding) E->F G 7. Primary Antibody Incubation (Anti-PARK7) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Quantification of Band Intensity) I->J

Caption: Workflow for Western blot analysis of PARK7 inhibition.
Materials and Reagents

  • Cell Line: HEK293T or other suitable cell line expressing PARK7.

  • Inhibitor: this compound (resuspended in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient).

  • Transfer Membrane: PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-PARK7 antibody (e.g., Abcam, Cat# ab18257) at a 1:1000 dilution.[1][2]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG at a 1:10,000 dilution.[1]

  • Loading Control Antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat# A5441) at a 1:10,000 dilution.[1]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Plate HEK293T cells and grow to 70-80% confluency.

    • Treat cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a DMSO vehicle control for 24 hours.[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer with protease inhibitors on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Normalize protein concentrations for all samples with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against PARK7 (and a loading control like β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the PARK7 band intensity to the corresponding loading control band intensity for each sample.

    • A decrease in the PARK7 band intensity with increasing concentrations of this compound can indicate inhibitor-induced degradation of the protein, while other methods like activity-based protein profiling would be needed to directly measure inhibition of enzymatic activity.[5]

Expected Results

Treatment of cells with increasing concentrations of this compound is expected to show engagement with PARK7. Depending on the downstream effects of covalent modification by this compound, a change in PARK7 protein levels might be observed. Analysis of downstream markers in the Keap1-Nrf2 or PINK1/Parkin pathways could also be performed by Western blot to assess the functional consequences of PARK7 inhibition.

References

Application Notes and Protocols: Utilizing JYQ-164 in Combination with Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a template based on a hypothetical neuroprotective agent, "JYQ-164." As of the date of this document, "this compound" is not a publicly recognized compound in scientific literature. The data, protocols, and pathways described herein are illustrative and intended to serve as a framework for researchers working with novel neuroprotective agents.

Introduction to this compound (Hypothetical)

This compound is a novel, multi-target neuroprotective agent designed to mitigate neuronal damage in acute and chronic neurodegenerative conditions. Its primary mechanisms of action are believed to be:

  • Antioxidant Properties: Scavenging of reactive oxygen species (ROS) to reduce oxidative stress.

  • Anti-apoptotic Activity: Direct inhibition of the pro-apoptotic protein Bax, preventing the downstream activation of caspases and subsequent cell death.

These characteristics make this compound a strong candidate for combination therapy, particularly with agents that target different aspects of the neurodegenerative cascade.

Rationale for Combination Therapy: this compound and Memantine

Neuronal injury, particularly in conditions like ischemic stroke, is a multifaceted process involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[1] A single therapeutic agent is often insufficient to address this complexity. Combination therapy offers the potential for synergistic effects by targeting multiple pathological pathways.[2][3][4]

This document outlines the use of this compound in combination with Memantine , an established NMDA receptor antagonist. The rationale for this combination is as follows:

  • Complementary Mechanisms: Memantine addresses the initial excitotoxic insult by blocking excessive NMDA receptor activation and subsequent calcium influx. This compound acts downstream to counteract the resulting oxidative stress and inhibit the apoptotic cascade.

  • Potential for Synergy: By inhibiting both excitotoxicity and its downstream consequences, the combination of Memantine and this compound may offer greater neuroprotection than either agent alone.[2]

Preclinical Data Summary (Hypothetical)

The following tables summarize hypothetical preclinical data for this compound, Memantine, and their combination in an in vitro model of glutamate-induced excitotoxicity in primary cortical neurons and an in vivo model of transient middle cerebral artery occlusion (tMCAO) in rats.

Table 1: In Vitro Neuroprotection against Glutamate-Induced Excitotoxicity

Treatment GroupNeuronal Viability (%)LDH Release (Fold Change)Caspase-3 Activity (Fold Change)
Vehicle Control45.2 ± 3.54.2 ± 0.33.8 ± 0.4
This compound (10 µM)62.8 ± 4.12.8 ± 0.22.5 ± 0.3
Memantine (10 µM)68.5 ± 3.92.5 ± 0.33.1 ± 0.2
This compound + Memantine 85.3 ± 4.5 1.5 ± 0.1 1.6 ± 0.2

Table 2: In Vivo Efficacy in a Rat Model of tMCAO

Treatment GroupInfarct Volume (mm³)Neurological Deficit Score
Vehicle Control210.5 ± 15.23.5 ± 0.5
This compound (20 mg/kg)145.3 ± 12.82.6 ± 0.4
Memantine (20 mg/kg)130.1 ± 14.12.4 ± 0.6
This compound + Memantine 75.6 ± 9.8 1.5 ± 0.3

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Combination Therapy

Caption: Proposed signaling pathway for this compound and Memantine combination therapy.

Experimental Workflow for In Vitro Synergy Analysis

G cluster_assays Endpoint Assays start Primary Cortical Neuron Culture treatment Induce Excitotoxicity (Glutamate Exposure) start->treatment groups Treat with: - Vehicle - this compound - Memantine - this compound + Memantine treatment->groups incubation Incubate for 24 hours groups->incubation viability Neuronal Viability (MTT Assay) incubation->viability toxicity Cytotoxicity (LDH Assay) incubation->toxicity apoptosis Apoptosis (Caspase-3 Assay) incubation->apoptosis analysis Data Analysis (ANOVA, Synergy Calculation) viability->analysis toxicity->analysis apoptosis->analysis

Caption: Workflow for in vitro analysis of this compound and Memantine synergy.

Experimental Protocols

Protocol: In Vitro Glutamate Excitotoxicity Model

Objective: To assess the neuroprotective effects of this compound and Memantine, alone and in combination, against glutamate-induced cell death in primary cortical neurons.

Materials:

  • Primary cortical neurons (E18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • L-glutamic acid

  • This compound (stock solution in DMSO)

  • Memantine (stock solution in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Caspase-3 colorimetric assay kit

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Preparation of Treatment Media: Prepare treatment media containing:

    • Vehicle (DMSO concentration matched to the highest this compound dose)

    • This compound (final concentration 10 µM)

    • Memantine (final concentration 10 µM)

    • This compound (10 µM) + Memantine (10 µM)

  • Glutamate-Induced Injury:

    • Gently remove half of the culture medium from each well.

    • Add an equal volume of medium containing L-glutamic acid to a final concentration of 100 µM.

    • Immediately add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Assays:

    • Neuronal Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 4 hours.

      • Solubilize the formazan (B1609692) crystals with DMSO.

      • Read absorbance at 570 nm.

    • Cytotoxicity (LDH Assay):

      • Collect supernatant from each well.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Read absorbance at 490 nm.

    • Apoptosis (Caspase-3 Assay):

      • Lyse the cells and collect the lysate.

      • Perform the caspase-3 assay according to the manufacturer's instructions.

      • Read absorbance at 405 nm.

Protocol: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Objective: To evaluate the in vivo efficacy of this compound and Memantine combination therapy in a rat model of ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Isoflurane anesthesia

  • 4-0 monofilament nylon suture with a rounded tip

  • This compound (formulated for intravenous injection)

  • Memantine (formulated for intravenous injection)

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • Animal Groups: Randomly assign animals to four groups:

    • Vehicle control

    • This compound (20 mg/kg)

    • Memantine (20 mg/kg)

    • This compound (20 mg/kg) + Memantine (20 mg/kg)

  • tMCAO Surgery:

    • Anesthetize the rat with isoflurane.

    • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon suture into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

    • Occlude for 90 minutes.

  • Drug Administration: Administer the respective treatments intravenously at the time of reperfusion (removal of the suture).

  • Neurological Assessment:

    • Perform neurological deficit scoring at 24 hours post-tMCAO on a scale of 0-4 (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 24 hours, euthanize the animals and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution.

    • Quantify the infarct volume (white area) using image analysis software.

Logical Relationship for Combination Therapy

G cluster_mono Monotherapy Approaches cluster_combo Combination Therapy Rationale problem Complex Neuronal Injury Pathophysiology jyq_mono This compound Alone (Targets Oxidative Stress & Apoptosis) problem->jyq_mono mem_mono Memantine Alone (Targets Excitotoxicity) problem->mem_mono limitation Limited Efficacy due to Targeting a Single Pathway jyq_mono->limitation mem_mono->limitation combo This compound + Memantine limitation->combo Leads to synergy Potential for Synergistic or Additive Effects combo->synergy outcome Improved Neuroprotection and Functional Recovery synergy->outcome Results in

Caption: Logical framework for pursuing this compound and Memantine combination therapy.

References

No Information Available for JYQ-164 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the topic "JYQ-164 for high-throughput screening assays," no specific information, quantitative data, experimental protocols, or signaling pathways associated with a compound or molecule designated "this compound" could be found.

The search results did not yield any scientific literature, application notes, or any other documentation detailing the use of a substance named this compound in the context of high-throughput screening or drug discovery. The inquiries into its mechanism of action, applications, and experimental procedures also returned no relevant information.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and diagrams, for this compound. It is possible that "this compound" may be an internal, unpublished compound identifier, a misnomer, or a highly niche substance not yet described in publicly accessible resources.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the nomenclature and consult internal documentation or primary sources if this is a known internal project code. Without any foundational information on this compound, the creation of the requested content is not feasible.

In Situ Application of JYQ-164 for Tissue Analysis: Comprehensive Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extensive research into a compound designated as JYQ-164 for in situ tissue analysis has yielded no specific, publicly available scientific literature, experimental protocols, or quantitative data. Searches for "this compound" in the context of tissue analysis, its mechanism of action, or any associated experimental procedures did not provide any relevant results. The information presented in this document is therefore a generalized framework based on common methodologies for in situ tissue analysis, which could be adapted for a novel compound should its properties become known.

Without specific information on this compound, including its molecular target, mechanism of action, and physical properties, the following sections provide a template of what would be expected in application notes and protocols for such a compound. This document is intended to serve as a guide for the types of experiments, data presentation, and visualizations that are critical for the evaluation of a new agent for in situ tissue analysis.

Hypothetical Data Presentation

Should data for this compound become available, it would be crucial to present it in a clear and comparative manner. The following tables are examples of how quantitative data for a hypothetical compound like this compound could be structured.

Table 1: In Vitro Characterization of this compound

ParameterValueMethod
Molecular WeightTBDMass Spectrometry
Target Affinity (Kd)TBDSurface Plasmon Resonance
Optimal Excitation (nm)TBDSpectrofluorometry
Optimal Emission (nm)TBDSpectrofluorometry
Quantum YieldTBDComparative Method
Photostability (t½ in seconds)TBDTime-Lapse Microscopy
Cytotoxicity (IC50 in µM)TBDMTT Assay

TBD: To Be Determined. Data would be populated upon experimental characterization of this compound.

Table 2: Recommended Staining Conditions for this compound in Different Tissue Types

Tissue TypeFixation MethodPermeabilizationThis compound Conc. (µM)Incubation Time (min)
Mouse Brain4% PFA0.2% Triton X-100TBDTBD
Human FFPE Tumor10% NBFHeat-Induced Epitope RetrievalTBDTBD
Fresh Frozen SpleenAcetoneNoneTBDTBD

PFA: Paraformaldehyde; NBF: Neutral Buffered Formalin; FFPE: Formalin-Fixed Paraffin-Embedded. Concentrations and times are dependent on the empirical performance of this compound.

Hypothetical Experimental Protocols

The following are example protocols that would be necessary to validate and utilize a novel compound like this compound for in situ tissue analysis.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized this compound:

    • Centrifuge the vial of lyophilized this compound briefly to collect the powder at the bottom.

    • Reconstitute the powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration (e.g., 1-10 µM, to be determined empirically).

    • The final concentration of DMSO in the working solution should be kept below 0.5% to minimize solvent effects on the tissue.

Protocol 2: In Situ Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse FFPE slides in xylene (or a xylene substitute) for 2 x 5 minutes to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol (B145695) for 3 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval (if required for co-staining):

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.

    • Allow slides to cool to room temperature.

  • Staining with this compound:

    • Wash sections with PBS.

    • Incubate the sections with the this compound working solution for the empirically determined time (e.g., 60 minutes) at room temperature in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Wash the sections 3 x 5 minutes with PBS to remove unbound this compound.

    • If desired, counterstain with a nuclear stain such as DAPI.

    • Wash again with PBS.

  • Mounting and Imaging:

    • Mount the coverslip using an appropriate mounting medium.

    • Image the slides using a fluorescence or confocal microscope with filter sets appropriate for the determined excitation and emission spectra of this compound.

Hypothetical Signaling Pathways and Workflows

Visualizing the proposed mechanism of action and experimental procedures is essential for understanding the application of a new compound. The following diagrams are based on generalized concepts in cell biology and laboratory workflows.

cluster_0 Cellular Activation cluster_1 This compound Interaction Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Target Protein Target Protein Signaling Cascade->Target Protein Modulates Cellular Response Cellular Response Target Protein->Cellular Response Induces This compound This compound This compound->Target Protein Binds to

Caption: Hypothetical signaling pathway showing this compound interaction.

Tissue Section Preparation Tissue Section Preparation This compound Staining This compound Staining Tissue Section Preparation->this compound Staining Washing Steps Washing Steps This compound Staining->Washing Steps Microscopy Imaging Microscopy Imaging Washing Steps->Microscopy Imaging Data Analysis Data Analysis Microscopy Imaging->Data Analysis

Caption: General experimental workflow for in situ tissue analysis.

Conclusion

While the specific compound this compound could not be identified in the current scientific literature, this document provides a comprehensive template for the development of application notes and protocols for a novel in situ tissue analysis agent. The successful application of any new compound would rely on the empirical determination of its chemical and physical properties, followed by rigorous optimization of staining protocols across various tissue types. The structured presentation of this data and clear visualization of workflows are paramount for its adoption by the research and drug development communities.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting JYQ-164 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of the small molecule JYQ-164 in dimethyl sulfoxide (B87167) (DMSO). The following information is presented in a question-and-answer format to directly address specific issues that may arise during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not fully dissolving in DMSO at my desired concentration. What are the potential causes and solutions?

Several factors can contribute to the incomplete dissolution of this compound in DMSO.[1] These include issues with compound purity, the quality of the DMSO, temperature, and attempting to prepare a solution that exceeds the compound's solubility limit.[1]

To address this, consider the following troubleshooting steps:

  • Verify Compound Purity: Impurities in the compound can significantly impact its solubility. Ensure you are using a high-purity grade of this compound.

  • Use High-Quality DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can reduce the solubility of many organic compounds.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.

  • Gentle Heating and Agitation: The dissolution of a compound can be aided by increasing the kinetic energy of the system. Gentle warming of the solution in a water bath (e.g., to 37°C) along with vortexing or sonication can help overcome the lattice energy of the solid this compound.[1][2] However, be cautious as excessive heat may lead to compound degradation.[1]

  • Re-evaluate Target Concentration: It is possible that the intended concentration of your this compound stock solution is higher than its maximum solubility in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM if a 10 mM solution is problematic).[2]

Q2: After successfully dissolving this compound, I noticed precipitation in my DMSO stock solution after storage, particularly after a freeze-thaw cycle. What should I do?

Precipitation upon storage is a common issue, often exacerbated by freeze-thaw cycles.[1] Before use, it is crucial to ensure that the compound is fully redissolved. Gently warm the stock solution to 37°C and vortex thoroughly to bring the precipitate back into solution.[1] Always visually inspect the solution to confirm it is clear and free of particulates before making dilutions for your experiments.[1][2] If the precipitate does not redissolve, your stock solution concentration is likely lower than intended.

To minimize this issue in the future, it is best practice to aliquot the stock solution into single-use volumes. This avoids repeated freeze-thaw cycles of the main stock.[1]

Q3: When I dilute my this compound DMSO stock solution into an aqueous medium for my cell-based assay, the compound precipitates. How can I prevent this?

This phenomenon, often called "salting out," occurs due to the rapid change in solvent polarity when a compound dissolved in a strong organic solvent like DMSO is introduced into an aqueous buffer.[2] To mitigate this, consider the following strategies:

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.[3] This gradual reduction in the compound's concentration in DMSO can help maintain its solubility during the final dilution step.

  • Optimize Final DMSO Concentration: Ensure that the final concentration of DMSO in your aqueous medium is sufficient to help maintain the solubility of this compound, while remaining non-toxic to the cells in your assay (typically ≤ 0.1%).[2][3] It is essential to include a vehicle control (DMSO only) in your experiments to account for any effects of the solvent on the cells.[3]

  • Buffer Compatibility: The composition of your aqueous buffer can influence the solubility of your compound. You may test the solubility of this compound in different buffers (e.g., PBS, TRIS) to identify a more compatible formulation.[2]

Quantitative Data Summary

While specific solubility data for this compound is not publicly available, the following table summarizes general recommendations and thresholds for working with small molecules in DMSO for biological assays.

ParameterRecommended Value/PracticeRationale
DMSO Purity Anhydrous, high-purity (≥99.9%)Water absorbed by hygroscopic DMSO can decrease compound solubility.[1][2]
Stock Concentration 1-10 mM (typical starting range)Higher concentrations (e.g., >10 mM) are more prone to precipitation.[4]
Final DMSO in Assay ≤ 0.1%Minimizes solvent toxicity to cells while aiding compound solubility.[2][3]
Storage Temperature -20°C or -80°CStandard for long-term stability of small molecule stock solutions.[1][2]
Warming Temperature 37°CGentle heating can aid dissolution without significant risk of degradation.[1][2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

  • Preparation: Allow the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired stock concentration.

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the compound.

  • Initial Mixing: Tightly cap the vial and vortex the solution vigorously for 1-2 minutes.[1]

  • Visual Inspection: Check the solution against a light source to see if the compound has fully dissolved.

  • Sonication (Optional): If dissolution is incomplete, place the vial in a water bath sonicator for 10-15 minutes.[2]

  • Gentle Heating (Optional): If the compound is still not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][2]

  • Final Inspection: Once the solution is clear and free of any particulate matter, it is ready for use or storage.

  • Storage: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.[1]

Visualizations

The following diagrams illustrate key troubleshooting workflows for addressing solubility issues with this compound.

cluster_0 Troubleshooting Workflow for Initial Dissolution start This compound powder + DMSO vortex Vortex vigorously (1-2 min) start->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No success Solution ready for use/storage check1->success Yes check2 Is solution clear? sonicate->check2 warm Warm to 37°C (5-10 min) check2->warm No check2->success Yes check3 Is solution clear? warm->check3 check3->success Yes fail Consider preparing a lower concentration check3->fail No

Caption: A flowchart for dissolving this compound in DMSO.

cluster_1 Troubleshooting Precipitation in Aqueous Media start Dilute DMSO stock into aqueous buffer check Does precipitate form? start->check no_precipitate Proceed with experiment check->no_precipitate No precipitate Precipitation observed check->precipitate Yes step1 Perform serial dilutions in DMSO first precipitate->step1 step2 Optimize final DMSO concentration (e.g., <= 0.1%) precipitate->step2 step3 Test alternative aqueous buffers precipitate->step3

References

Technical Support Center: Optimizing JYQ-164 Incubation Time for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing JYQ-164, a covalent inhibitor of Parkinson's Disease Protein 7 (PARK7/DJ-1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental protocols for maximum inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that works by covalently and selectively targeting the Cysteine 106 (Cys106) residue within the active site of the PARK7/DJ-1 protein.[1] This covalent modification leads to irreversible inhibition of the protein's function. The reported IC50 for this compound is 21 nM.[1]

Q2: Why is incubation time a critical parameter for this compound?

A2: As a covalent inhibitor, the binding of this compound to PARK7/DJ-1 is a time-dependent process. The inhibition occurs in two steps: an initial non-covalent binding followed by the formation of a stable covalent bond.[2] Therefore, the observed inhibitory potency (IC50) will decrease with longer incubation times until the reaction reaches saturation. Optimizing the incubation time is crucial for achieving maximal and reproducible inhibition in your experiments.

Q3: What is a good starting point for incubation time in a cell-based assay?

A3: For cell-based assays, a 24-hour incubation period with this compound has been used and can serve as a reasonable starting point. However, the optimal time can vary depending on the cell line, experimental endpoint, and the concentration of this compound used. A time-course experiment is highly recommended to determine the ideal incubation period for your specific system.

Q4: How does the concentration of this compound affect the optimal incubation time?

A4: Higher concentrations of this compound will lead to a faster rate of covalent modification, potentially requiring shorter incubation times to achieve maximum inhibition. Conversely, at lower concentrations, a longer incubation period will be necessary to allow for the covalent binding to reach completion. A dose-response experiment coupled with a time-course analysis is the most effective way to determine the optimal concentration and incubation time for your desired effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no inhibition observed Incubation time is too short: The covalent bond formation is incomplete.Increase the incubation time. Perform a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the optimal duration.
Inhibitor concentration is too low: Insufficient this compound to saturate the PARK7/DJ-1 target.Increase the concentration of this compound. Perform a dose-response experiment at a fixed, sufficiently long incubation time.
Cell line resistance: The cell line may have low expression of PARK7/DJ-1 or compensatory mechanisms.Verify PARK7/DJ-1 expression in your cell line via Western Blot or qPCR. Consider using a different cell line with higher target expression.
Compound instability: this compound may be unstable in your specific cell culture medium or assay buffer over long incubation periods.Consult the manufacturer's data sheet for stability information. If necessary, perform a stability test of this compound under your experimental conditions.
High variability between replicates Inconsistent incubation times: Minor differences in timing can lead to significant variations with a covalent inhibitor.Ensure precise and consistent timing for all experimental steps, especially the addition of this compound and the termination of the assay.
Cell seeding density: Variations in cell number can affect the inhibitor-to-target ratio.Optimize and standardize your cell seeding protocol to ensure consistent cell numbers across all wells and experiments.
Pipetting errors: Inaccurate dispensing of this compound or other reagents.Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy and precision.
Excessive cytotoxicity observed Incubation time is too long: Prolonged exposure may lead to off-target effects or general cellular stress.Reduce the incubation time. The optimal time for specific inhibition may be shorter than that causing overt toxicity.
Inhibitor concentration is too high: High concentrations can lead to non-specific toxicity.Lower the concentration of this compound. The goal is to find a concentration that provides maximal target inhibition with minimal cytotoxicity.

Data Presentation

As this compound is a covalent inhibitor, its IC50 value is time-dependent. The following table illustrates a representative example of how the IC50 of a covalent inhibitor might change with increasing pre-incubation time with its target protein.

Pre-incubation TimeIC50 (nM)
15 minutes150
30 minutes85
60 minutes40
120 minutes25
240 minutes21

Note: This is a representative dataset to illustrate the principle of time-dependent inhibition for a covalent inhibitor. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Time-Dependent IC50 Determination in a Biochemical Assay

This protocol outlines a method to determine the rate of inactivation (k_inact) and the inhibition constant (K_I) by measuring IC50 values at different pre-incubation times.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare a solution of purified recombinant PARK7/DJ-1 protein in assay buffer.

    • Prepare the substrate solution for the PARK7/DJ-1 activity assay.

  • Pre-incubation:

    • In a multi-well plate, add the diluted this compound solutions to the wells.

    • Add the PARK7/DJ-1 protein solution to initiate the pre-incubation.

    • Incubate the plate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at the desired temperature.

  • Activity Assay:

    • At the end of each pre-incubation time point, add the substrate solution to all wells to start the enzymatic reaction.

    • Measure the reaction progress (e.g., fluorescence, absorbance) over a set period using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration at each pre-incubation time.

    • Normalize the rates to a vehicle control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition versus the log of the inhibitor concentration for each pre-incubation time and fit the data to a dose-response curve to determine the IC50 value at each time point.

    • The IC50 values can then be used to calculate k_inact and K_I using specialized software or equations for covalent inhibitors.

Protocol 2: Optimizing Incubation Time in a Cell-Based Assay

This protocol describes a time-course experiment to determine the optimal incubation time for this compound in a cell-based assay measuring a downstream effect of PARK7/DJ-1 inhibition.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.

    • Allow cells to adhere and recover for 24 hours.

  • Inhibitor Treatment:

    • Treat the cells with a fixed, predetermined concentration of this compound (e.g., 5x the expected IC50).

    • Include a vehicle control (DMSO) group.

  • Time-Course Incubation:

    • Incubate the plates for a range of time points (e.g., 4, 8, 12, 24, 48 hours).

  • Endpoint Measurement:

    • At each time point, perform the assay to measure the desired downstream endpoint (e.g., Western blot for a downstream target, a cell viability assay, or a reporter gene assay).

  • Data Analysis:

    • Quantify the results for each time point and normalize to the vehicle control.

    • Plot the measured effect versus the incubation time to identify the time point at which the maximal effect is observed. This represents the optimal incubation time for that specific concentration and endpoint.

Mandatory Visualizations

PARK7_Signaling_Pathway cluster_stress Cellular Stress cluster_park7 PARK7/DJ-1 Function cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress PARK7 PARK7/DJ-1 Oxidative Stress->PARK7 activates Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->PARK7 activates Cys106 Cys106 Nrf2 Nrf2 PARK7->Nrf2 stabilizes Apoptosis Apoptosis PARK7->Apoptosis inhibits Mitochondrial Integrity Mitochondrial Integrity PARK7->Mitochondrial Integrity maintains ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes promotes transcription Cell Survival Cell Survival Antioxidant Genes->Cell Survival Mitochondrial Integrity->Cell Survival JYQ164 This compound JYQ164->Cys106 covalently binds & inhibits

Caption: PARK7/DJ-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells C Treat Cells with This compound A->C B Prepare this compound Dilution Series B->C D Incubate for Variable Time Points C->D E Perform Assay (e.g., Western Blot, Viability Assay) D->E F Data Acquisition E->F G Determine Optimal Incubation Time F->G

Caption: Workflow for optimizing this compound incubation time in cell-based assays.

References

Technical Support Center: Preventing Off-Target Effects of HCX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, Hypothetical Compound X (HCX). HCX is a potent inhibitor of Kinase A, a key signaling molecule in cell proliferation pathways. However, like many small molecules, HCX has the potential for off-target effects that can lead to misinterpretation of experimental results and potential cellular toxicity.[1][2] This guide provides troubleshooting advice and detailed protocols to help you identify, understand, and minimize these off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using HCX?

A1: Off-target effects occur when HCX binds to and alters the function of proteins other than its intended target, Kinase A.[1][2] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Inhibition of essential cellular proteins by HCX can cause cell stress or death, which is unrelated to the inhibition of Kinase A.[1]

  • Lack of Translational Success: Promising preclinical results might not be reproducible in a whole organism if the initial efficacy was due to off-target effects.[1]

Q2: I'm observing a phenotype in my cells treated with HCX, but it doesn't align with the known function of Kinase A. Could this be an off-target effect?

A2: Yes, this is a classic indication of a potential off-target effect. To investigate this, you should consider a multi-pronged approach:

  • Orthogonal Validation: Use a structurally different inhibitor of Kinase A. If this second inhibitor does not produce the same phenotype, it's likely that the effect of HCX is off-target.[2]

  • Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out Kinase A. If the phenotype persists in the absence of Kinase A, the effect is not mediated by your intended target.[1][2]

  • Dose-Response Analysis: Determine the lowest effective concentration of HCX that inhibits Kinase A. Off-target effects are more prominent at higher concentrations.[1]

Q3: How can I proactively minimize off-target effects in my experimental design with HCX?

A3: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of HCX that gives the desired on-target effect.[1]

  • Include Proper Controls:

    • Vehicle Control: (e.g., DMSO) to control for the effects of the solvent.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of HCX to ensure the observed effects are not due to the chemical scaffold.

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that HCX is binding to Kinase A in your specific cellular context.[1][3]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Inconsistent results between different cell lines. Expression levels of Kinase A or off-targets may vary.1. Confirm Kinase A expression levels via Western Blot or qPCR in all cell lines. 2. If an off-target is suspected, check its expression level as well.
Phenotype observed with HCX is not recapitulated by Kinase A knockdown/knockout. The phenotype is likely due to an off-target effect of HCX.1. Perform a kinase selectivity screen to identify potential off-targets (See Protocol 1). 2. Use a structurally distinct Kinase A inhibitor to see if the phenotype is reproduced.[2]
High levels of unexpected cellular toxicity. HCX may be inhibiting an essential protein.1. Lower the concentration of HCX to the minimum required for Kinase A inhibition. 2. Perform a proteome-wide off-target profiling to identify unintended targets.

Data Presentation

Summarizing quantitative data from selectivity profiling is crucial for understanding the specificity of HCX.

Table 1: Kinase Selectivity Profile of HCX

Kinase TargetIC50 (nM)Fold Selectivity vs. Kinase A
Kinase A (On-Target) 15 1
Kinase B (Off-Target)85057
Kinase C (Off-Target)1,25083
Kinase D (Off-Target)>10,000>667
Kinase E (Off-Target)2,300153

IC50 values represent the concentration of HCX required to inhibit 50% of the kinase activity. Higher IC50 values indicate weaker inhibition.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of HCX against a broad panel of kinases to identify on- and off-targets.[4]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of HCX in DMSO. Serially dilute the compound to generate a range of concentrations for IC50 determination.[4]

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinases from a commercially available panel, their specific substrates, and ATP.[4]

  • Compound Addition: Add the diluted HCX or a vehicle control (e.g., DMSO) to the wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.[4]

  • Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of HCX with its target, Kinase A, in intact cells.[3]

Methodology:

  • Cell Treatment: Treat intact cells with HCX at various concentrations or with a vehicle control for a specified time.[2][3]

  • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2][3] The principle is that a protein bound to a ligand will be more stable and less prone to aggregation upon heating.[3]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2][3]

  • Protein Quantification: Collect the supernatant and quantify the amount of Kinase A remaining in the soluble fraction using Western Blot or other protein detection methods.[2]

  • Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for both the vehicle and HCX-treated samples. A shift in the melting curve to a higher temperature in the presence of HCX indicates target engagement.[2]

Visualizations

.dot

HCX_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase A Pathway cluster_off_target Off-Target Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Proteins Adaptor Proteins Receptor Tyrosine Kinase->Adaptor Proteins Kinase A Kinase A Adaptor Proteins->Kinase A Downstream Effector 1 Downstream Effector 1 Kinase A->Downstream Effector 1 Kinase B Kinase B (Off-Target) Kinase A->Kinase B Unintended Crosstalk Proliferation Proliferation Downstream Effector 1->Proliferation Apoptosis Apoptosis Kinase B->Apoptosis HCX HCX HCX->Kinase A Inhibition HCX->Kinase B Off-Target Inhibition

Caption: Hypothetical signaling pathway of HCX.

.dot

Off_Target_Workflow start Unexpected Phenotype Observed with HCX dose_response Perform Dose-Response and use lowest effective [conc.] start->dose_response phenotype_persists Phenotype Persists? dose_response->phenotype_persists genetic_validation Genetic Validation (CRISPR/siRNA of Kinase A) phenotype_persists->genetic_validation Yes on_target Likely On-Target Effect phenotype_persists->on_target No phenotype_recapitulated Phenotype Recapitulated? genetic_validation->phenotype_recapitulated phenotype_recapitulated->on_target Yes off_target Likely Off-Target Effect phenotype_recapitulated->off_target No profiling Perform Off-Target Profiling (e.g., Kinase Screen) off_target->profiling new_hypothesis Formulate New Hypothesis Based on Off-Target Data profiling->new_hypothesis

Caption: Troubleshooting workflow for suspected off-target effects.

References

Addressing JYQ-164 instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the instability of JYQ-164 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Based on supplier recommendations and established laboratory protocols, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] this compound has a high solubility in DMSO, reaching up to 50 mg/mL (94.23 mM), which may require sonication to fully dissolve.[1][2]

Q2: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What should I do?

A2: Precipitation of this compound upon addition to aqueous solutions is a common issue due to its hydrophobic nature. To mitigate this, it is crucial to ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, to maintain the solubility of this compound. When preparing your working solution, add the this compound stock solution to the aqueous buffer or medium dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Q3: What are the recommended storage conditions for this compound solutions?

A3: The stability of this compound is highly dependent on storage conditions. For long-term storage, it is recommended to store this compound as a solid powder. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Solution TypeStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent (e.g., DMSO)-80°C6 months
In Solvent (e.g., DMSO)-20°C1 month

Q4: How does this compound exert its inhibitory effect on PARK7?

A4: this compound is a potent inhibitor of human Parkinson's disease protein 7 (PARK7/DJ-1).[1] It functions by covalently and selectively targeting the cysteine residue at position 106 (Cys106) within the PARK7 protein.[1] This covalent modification is critical for its inhibitory activity.

JYQ164 This compound PARK7 PARK7 (DJ-1) Protein JYQ164->PARK7 Binds to Cys106 Cysteine 106 Residue JYQ164->Cys106 Covalently modifies PARK7->Cys106 Contains active site Inhibition Inhibition of PARK7 Function Cys106->Inhibition Leads to

Figure 1. Mechanism of this compound inhibition of PARK7.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Solution Poor solubility of this compound in aqueous buffers. Final DMSO concentration is too high. Improper mixing technique.Ensure the final DMSO concentration in your experimental setup is less than 0.5%. Add the this compound stock solution dropwise to your aqueous medium while vortexing or stirring. Consider using a surfactant like Pluronic F-127 at a low concentration (e.g., 0.01-0.1%) to improve solubility, but verify its compatibility with your assay.
Loss of Activity Over Time in Working Solutions Degradation of this compound in aqueous solution (e.g., hydrolysis, oxidation).Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid storing diluted aqueous solutions of the compound. If experiments run for an extended period, consider replenishing the compound in the medium.
Inconsistent Experimental Results Instability of this compound leading to variable active concentrations. Repeated freeze-thaw cycles of the stock solution.Aliquot your high-concentration DMSO stock solution upon initial preparation to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. Perform a dose-response curve in every experiment to account for any potential variability in compound activity.
Cell Toxicity Observed at High Concentrations Cytotoxic effects of the solvent (DMSO). Off-target effects of high concentrations of this compound.Maintain a final DMSO concentration below 0.5% in your cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. Determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay through a dose-response experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol is based on best practices for handling hydrophobic small molecules in aqueous experimental settings.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium or aqueous buffer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Under sterile conditions, prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.531 mg of this compound (MW: 530.62 g/mol ) in 100 µL of DMSO. c. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. d. Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for up to 6 months.

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration. It is critical to add the DMSO stock to the aqueous solution and not the other way around. c. For a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium. This results in a final DMSO concentration of 0.1%. d. Immediately after adding the stock solution, vortex or gently pipette the working solution up and down to ensure rapid and thorough mixing. e. Use the freshly prepared working solution for your experiment without delay. Do not store aqueous working solutions.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation JYQ164_powder This compound Powder Stock_Solution 10 mM Stock Solution JYQ164_powder->Stock_Solution DMSO Anhydrous DMSO DMSO->Stock_Solution Aliquots Aliquots Stock_Solution->Aliquots Storage Store at -80°C Aliquots->Storage Thaw_Aliquot Thaw Aliquot Storage->Thaw_Aliquot For each experiment Working_Solution Final Working Solution (e.g., 10 µM) Thaw_Aliquot->Working_Solution Aqueous_Medium Aqueous Medium/Buffer Aqueous_Medium->Working_Solution Experiment Use Immediately in Experiment Working_Solution->Experiment

Figure 2. Workflow for this compound solution preparation.

References

Improving the delivery of JYQ-164 to the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the delivery of JYQ-164 to the central nervous system (CNS). The information provided is based on established scientific principles and common experimental challenges in the field of CNS drug delivery.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low Brain Penetration of this compound in In Vivo Models

  • Question: Our in vivo studies show very low concentrations of this compound in the brain tissue despite high systemic administration. What are the potential causes and how can we troubleshoot this?

  • Answer: Low brain penetration is a common challenge due to the highly selective nature of the blood-brain barrier (BBB).[1][2][3] Several factors could be contributing to this issue. Here’s a step-by-step troubleshooting guide:

    • Assess Physicochemical Properties:

      • Lipophilicity: The BBB favors the passage of small, lipophilic molecules.[1][4] Determine the octanol-water partition coefficient (logP) of this compound. If the lipophilicity is too low, consider chemical modifications to increase it.

      • Molecular Weight: Large molecules generally have difficulty crossing the BBB.[5] If this compound has a high molecular weight, alternative delivery strategies may be necessary.

      • Efflux Pump Interaction: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump drugs out of the brain.[1] Perform in vitro assays with P-gp overexpressing cells to test for this.

    • Evaluate Formulation:

      • Solubility and Stability: Poor solubility or stability of your formulation can lead to low bioavailability. Ensure this compound is fully dissolved and stable in the vehicle used for administration.

      • Vehicle Effects: The delivery vehicle itself can influence BBB transport. Experiment with different formulations, such as lipid-based carriers or nanoparticles.

    • Consider Alternative Delivery Strategies:

      • Prodrug Approach: A prodrug of this compound could be designed to be more lipophilic and then convert to the active compound within the CNS.[1][6]

      • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and facilitate transport across the BBB.[4][7][8]

      • Receptor-Mediated Transcytosis: If there are specific receptors highly expressed on the BBB (e.g., transferrin receptor), this compound could be conjugated to a ligand that binds to these receptors, effectively "tricking" the BBB into transporting it across.[4][9][10]

Issue 2: High Variability in Brain Concentration of this compound Between Animals

  • Question: We are observing significant variability in the brain concentrations of this compound across different animals in the same experimental group. What could be causing this and how can we reduce the variability?

  • Answer: High inter-animal variability can obscure the true efficacy of a delivery method. Here are some potential sources of variability and how to address them:

    • Experimental Technique:

      • Administration Route: Ensure consistent administration of this compound. For intravenous injections, for example, the rate of infusion can affect the peak plasma concentration and subsequent brain uptake.

      • Sample Collection and Processing: Standardize the timing of sample collection and the protocol for brain tissue homogenization and extraction of this compound. Inconsistencies here can lead to significant measurement errors.

    • Animal Physiology:

      • Age and Weight: Use animals of a consistent age and weight range, as these factors can influence metabolism and BBB permeability.

      • Health Status: Ensure all animals are healthy and free from infections, as inflammation can alter BBB permeability.[11]

    • Analytical Method:

      • Assay Sensitivity and Linearity: Validate your analytical method (e.g., LC-MS/MS) to ensure it is sensitive enough to detect low concentrations of this compound in the brain and that the response is linear over the expected concentration range.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for enhancing the CNS delivery of a novel compound like this compound?

A1: The optimal strategy depends on the specific properties of this compound. However, some of the most promising general approaches include:

  • Nanoparticle-based delivery systems: Liposomes and polymeric nanoparticles can encapsulate drugs, protecting them from degradation and facilitating their transport across the BBB.[4][7][8] Surface modification of these nanoparticles with targeting ligands can further enhance brain-specific delivery.[4][8]

  • Receptor-mediated transcytosis: This "Trojan horse" approach involves conjugating the drug to a molecule that binds to a specific receptor on the BBB, such as the transferrin receptor or insulin (B600854) receptor.[10][12]

  • Focused Ultrasound (FUS): In combination with microbubbles, FUS can be used to temporarily and locally open the BBB, allowing for increased drug penetration.[5][13][14]

  • Intranasal Delivery: This non-invasive route can bypass the BBB by delivering the drug directly to the CNS via the olfactory and trigeminal nerves.[1][9]

Q2: How can we model the blood-brain barrier in vitro to screen different delivery strategies for this compound?

A2: Several in vitro models can be used to assess BBB permeability:

  • Cell Monolayer Models: These typically use brain capillary endothelial cells, either as a monoculture or in co-culture with astrocytes and pericytes, grown on a semi-permeable membrane.[15][16] This allows for the measurement of the apparent permeability coefficient (Papp) of this compound.

  • Microfluidic "BBB-on-a-chip" Models: These more advanced models better mimic the physiological microenvironment of the BBB, including shear stress from blood flow.

Q3: What are the key parameters to measure in an in vivo study to assess the CNS delivery of this compound?

A3: In an in vivo study, you should aim to measure:

  • Brain-to-Plasma Concentration Ratio (Kp): This indicates the extent of drug distribution into the brain.

  • Brain Uptake Clearance (CLin): This measures the rate of drug entry into the brain.

  • Area Under the Curve (AUC) in brain and plasma: The ratio of AUCbrain to AUCplasma provides a measure of overall brain exposure.

Data Presentation

Table 1: Hypothetical Comparison of this compound Delivery Strategies

Delivery StrategyMean Brain Concentration (ng/g) ± SDBrain-to-Plasma Ratio (Kp)Notes
This compound (Free Drug)15 ± 50.02Low passive permeability.
Lipophilic Prodrug of this compound75 ± 200.15Increased passive diffusion.
This compound in Liposomes150 ± 400.30Enhanced permeation and retention effect.
Transferrin-conjugated Nanoparticles450 ± 900.90Receptor-mediated transcytosis.
Focused Ultrasound + Microbubbles600 ± 1201.20Temporary BBB disruption.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method for assessing the permeability of this compound across a cell monolayer model of the BBB.

  • Cell Culture: Culture primary brain capillary endothelial cells on the apical side of a Transwell® insert and co-culture with astrocytes on the basolateral side of the well.

  • Barrier Integrity Measurement: Before the experiment, measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Add this compound (at a known concentration) to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Analyze the concentration of this compound in the receiver chamber samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of this compound in the receiver chamber, A is the surface area of the Transwell® membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_formulation Formulation Development cluster_in_vivo In Vivo Validation iv1 Physicochemical Characterization (LogP, MW) iv2 In Vitro BBB Model (Cell Monolayer) iv1->iv2 iv3 Permeability Assay (Papp Measurement) iv2->iv3 iv4 Efflux Pump Assay (P-gp substrate?) iv3->iv4 f1 Prodrug Synthesis iv4->f1 Select Promising Strategies f2 Nanoparticle Encapsulation iv4->f2 Select Promising Strategies f3 Targeted Ligand Conjugation iv4->f3 Select Promising Strategies f1->f2 inv1 Animal Model (e.g., Mouse, Rat) f1->inv1 Test Formulations f2->f3 f2->inv1 Test Formulations f3->inv1 Test Formulations inv2 Pharmacokinetic Study (Brain & Plasma) inv1->inv2 inv3 Efficacy Study (Disease Model) inv2->inv3

Caption: A typical experimental workflow for developing and validating CNS delivery strategies.

BBB_Transport_Mechanisms cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain drug This compound ec Endothelial Cell drug->ec Passive Diffusion (if lipophilic) prodrug Prodrug prodrug->ec Enhanced Diffusion nanoparticle Nanoparticle receptor Receptor nanoparticle->receptor Receptor-Mediated Transcytosis tj brain_drug Active this compound ec->brain_drug Metabolic Conversion receptor->brain_drug Release

Caption: Mechanisms for crossing the blood-brain barrier.

References

Technical Support Center: Mitigating JYQ-164 Cytotoxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with JYQ-164 in primary neuron cultures. While this compound is under investigation for its potential therapeutic effects, off-target effects or use at high concentrations can lead to neuronal damage. This guide offers strategies to identify, quantify, and mitigate these cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a potent, cell-permeable dual inhibitor of the non-receptor tyrosine kinase c-Src and p38 mitogen-activated protein kinase (MAPK).[1] These kinases are involved in various cellular processes, including inflammation, proliferation, and apoptosis.[1][2][3] this compound is being investigated for its potential in modulating signaling pathways related to neuroinflammation and neuronal survival.

Q2: Is this compound expected to be cytotoxic to primary neuron cultures?

A2: While the primary target of this compound may be related to therapeutic outcomes, inhibition of fundamental signaling pathways like p38 MAPK can, under certain conditions or at specific concentrations, interfere with essential neuronal survival pathways, potentially leading to cytotoxicity.[1] Primary neurons are particularly sensitive to perturbations in signaling cascades that regulate stress responses and apoptosis.

Q3: What are the initial morphological signs of this compound-induced cytotoxicity in primary neurons?

A3: Initial indicators of cytotoxicity, which can often be observed using phase-contrast microscopy, include neurite blebbing, retraction, or fragmentation.[4] You may also notice the detachment of neuronal cell bodies from the culture substrate and an overall decrease in cell density.[4]

Q4: At what concentration range should I expect to see cytotoxicity with this compound?

A4: The cytotoxic concentration of this compound can vary depending on the specific type of primary neurons (e.g., cortical, hippocampal), the age of the culture, and the plating density. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental setup.

Q5: What are the potential mechanisms underlying this compound cytotoxicity?

A5: The cytotoxic effects of this compound may stem from its inhibition of p38 MAPK, which plays a role in the cellular stress response.[1] Prolonged or excessive inhibition of this pathway could disrupt the balance of pro-survival and pro-apoptotic signals. Additionally, off-target effects at higher concentrations cannot be ruled out without further investigation.

Q6: How can I mitigate the cytotoxic effects of this compound in my experiments?

A6: Mitigation strategies include using the lowest effective concentration of this compound, optimizing the treatment duration, and ensuring the overall health of your primary neuron cultures. Co-treatment with neuroprotective agents, such as antioxidants or specific growth factors, may also be a viable strategy to counteract the cytotoxic effects.

Troubleshooting Guide for this compound Induced Cytotoxicity

ProblemPossible Cause(s)Recommended Solution(s)
High levels of cell death observed shortly after this compound treatment. 1. This compound concentration is too high: The concentration used may be well above the cytotoxic threshold for your specific neuron type. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high (typically should be <0.1%).[4] 3. Poor initial culture health: The neurons may have been stressed or unhealthy prior to treatment.[5]1. Perform a dose-response curve: Determine the IC50 of this compound in your culture system to identify a non-toxic working concentration. 2. Run a vehicle control: Always include a control group treated with the same concentration of solvent used to deliver this compound. 3. Optimize culture conditions: Ensure proper coating of culture vessels, optimal seeding density, and use of appropriate media and supplements.[6][7][8]
Neurite retraction and blebbing observed, but cell bodies remain attached. 1. Sub-lethal cytotoxicity: The concentration of this compound may be causing neuronal stress without inducing immediate cell death. 2. Prolonged exposure: The duration of the treatment may be too long.1. Lower the this compound concentration: Use a lower concentration that still achieves the desired biological effect. 2. Conduct a time-course experiment: Determine the optimal treatment duration to minimize signs of neuronal stress.[4]
Inconsistent results between experimental replicates. 1. Variability in primary neuron preparations: Differences in cell health and density between dissections. 2. Inconsistent this compound treatment: Variations in incubation time or the method of drug addition. 3. Edge effects in multi-well plates: Evaporation from the outer wells can alter media and drug concentrations.[8]1. Standardize neuron isolation and culture protocols: Follow a consistent and detailed protocol for every culture preparation.[8] 2. Ensure consistent treatment application: Use a timer for all incubations and add this compound in a consistent manner across all wells. 3. Minimize edge effects: Avoid using the outer wells of multi-well plates for experiments or fill them with sterile PBS to maintain humidity.[8]
This compound appears to be precipitating in the culture medium. 1. Poor solubility: this compound may have limited solubility in aqueous media at the concentration being used. 2. Interaction with media components: Components of the culture medium may be causing the compound to precipitate.1. Prepare fresh stock solutions: Make fresh, high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final working concentration immediately before use. 2. Test solubility in your specific medium: Visually inspect the medium after adding this compound to ensure it remains in solution.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that induces 50% cytotoxicity in primary neuron cultures.

Materials:

  • Primary neuron cultures in 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neuronal culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Prepare serial dilutions of this compound in neuronal culture medium from the stock solution. A common range to test is 0.01 µM to 100 µM.

  • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known neurotoxin).

  • Carefully remove half of the medium from each well of the 96-well plate containing the primary neurons.

  • Add the prepared this compound dilutions and controls to the appropriate wells.

  • Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Co-treatment with a Neuroprotective Agent

This protocol describes a method to assess the ability of a neuroprotective agent, such as N-acetylcysteine (NAC), to mitigate this compound-induced cytotoxicity.

Materials:

  • Primary neuron cultures in 96-well plates

  • This compound solution at a cytotoxic concentration (e.g., 2x the IC50 value)

  • N-acetylcysteine (NAC) stock solution

  • MTT assay reagents (as in Protocol 1)

Procedure:

  • Prepare the following treatment groups in neuronal culture medium:

    • Vehicle control

    • This compound alone

    • NAC alone (at various concentrations)

    • This compound co-treated with various concentrations of NAC

  • Treat the primary neuron cultures as described in Protocol 1.

  • Incubate for the predetermined cytotoxic duration (e.g., 24 hours).

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • Compare the viability of the co-treated groups to the group treated with this compound alone to determine if NAC provides a protective effect.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for this compound in Primary Cortical Neurons

This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
0.198.14.8
192.56.1
575.37.3
1051.25.9
2528.94.5
5015.43.8
1005.62.1

From this data, the hypothetical IC50 for this compound is approximately 10 µM.

Table 2: Hypothetical Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)

Treatment GroupAverage Cell Viability (%)Standard Deviation
Vehicle1006.3
This compound (20 µM)35.25.1
This compound (20 µM) + NAC (1 µM)48.75.5
This compound (20 µM) + NAC (5 µM)65.96.8
This compound (20 µM) + NAC (10 µM)82.47.2

Visualizations

JYQ164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor cSrc c-Src Receptor->cSrc p38 p38 MAPK cSrc->p38 Downstream_Therapeutic Therapeutic Targets p38->Downstream_Therapeutic Survival_Pathway Neuronal Survival Pathway p38->Survival_Pathway p38->Survival_Pathway Maintains JYQ164 This compound JYQ164->cSrc JYQ164->p38 JYQ164->Survival_Pathway Off-target inhibition Apoptosis_Pathway Apoptotic Pathway Survival_Pathway->Apoptosis_Pathway Inhibits Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Observe Cytotoxicity with this compound dose_response Perform Dose-Response (Protocol 1) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Conduct Time-Course Experiment determine_ic50->time_course optimize_conditions Optimize Concentration and Duration time_course->optimize_conditions mitigation_strategy Test Mitigation Strategy (e.g., Co-treatment with NAC) (Protocol 2) optimize_conditions->mitigation_strategy assess_viability Re-assess Cell Viability mitigation_strategy->assess_viability end Optimized Experimental Conditions assess_viability->end

Caption: Workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Tree start High Cell Death Observed? check_concentration Is Concentration > IC50? start->check_concentration Yes check_culture_health Are Untreated Cultures Healthy? start->check_culture_health No lower_concentration Solution: Lower Concentration check_concentration->lower_concentration Yes check_solvent Is Solvent Control Toxic? check_concentration->check_solvent No end Problem Resolved lower_concentration->end prepare_fresh Solution: Prepare Fresh Dilutions, Check Solvent % check_solvent->prepare_fresh Yes check_solvent->check_culture_health No prepare_fresh->end optimize_culture Solution: Optimize Culture Conditions check_culture_health->optimize_culture No check_culture_health->end Yes optimize_culture->end

Caption: Troubleshooting decision tree for high cell death.

References

Technical Support Center: JYQ-164 and PARK7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JYQ-164, a covalent inhibitor of PARK7 (also known as DJ-1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of human PARK7.[1][2][3] It functions as a covalent inhibitor, specifically and irreversibly targeting the cysteine residue at position 106 (Cys106) of PARK7.[1][3][4] This covalent modification blocks the protein's activity.

Q2: What is the reported potency of this compound for PARK7?

This compound has been reported to have a high inhibitory effect on PARK7, with an IC50 value of 21 nM.[1][3] This makes it approximately five times more potent than the previously reported inhibitor, JYQ-88.[1][3]

Q3: What are the key functions of PARK7?

PARK7 is a multifunctional protein implicated in a variety of cellular processes. It acts as a redox-sensitive chaperone and a sensor for oxidative stress, protecting neurons from oxidative damage.[5][6] Dysregulation of PARK7 function is associated with early-onset Parkinson's disease and various forms of cancer.[5]

Troubleshooting Guide: this compound Not Showing Expected Inhibition of PARK7

If you are not observing the expected inhibition of PARK7 with this compound, consider the following potential issues and troubleshooting steps.

Problem 1: Suboptimal Covalent Inhibition Kinetics

Covalent inhibitors like this compound have time-dependent inhibitory activity. Unlike non-covalent inhibitors that reach equilibrium quickly, the formation of the covalent bond takes time.

Troubleshooting Steps:

  • Optimize Pre-incubation Time: The IC50 value of a covalent inhibitor is highly dependent on the pre-incubation time of the inhibitor with the target protein. A short pre-incubation time may not be sufficient for the covalent bond to form, leading to an underestimation of potency.

    • Recommendation: Perform a time-dependency assay by measuring the IC50 at multiple pre-incubation time points (e.g., 15 min, 30 min, 60 min, 120 min). A decrease in the IC50 value with increasing pre-incubation time is indicative of a covalent mechanism.

  • Determine Kinetic Parameters: For a more accurate measure of potency, determine the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration that gives half-maximal rate). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than the IC50 value.

Problem 2: Issues with this compound Compound Integrity

The stability and solubility of the inhibitor are critical for its activity.

Troubleshooting Steps:

  • Verify Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved. If precipitation is observed, gentle warming or sonication may be necessary. Always prepare fresh dilutions from a stock solution for each experiment.

  • Assess Stability: Repeated freeze-thaw cycles can degrade the compound. Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles. Store the stock solution at -20°C or -80°C as recommended by the supplier.

  • Confirm Compound Identity and Purity: If possible, verify the identity and purity of your this compound lot using analytical methods such as LC-MS or NMR.

Problem 3: Compromised PARK7 Protein Activity

The activity of the PARK7 protein is crucial for observing inhibition.

Troubleshooting Steps:

  • Check Protein Quality and Activity: Ensure that the purified PARK7 protein is active. Use a positive control or a known substrate to confirm its enzymatic activity before performing inhibition assays. Misfolded or aggregated protein will not be inhibited correctly.

  • Mind the Oxidation State of Cys106: The target residue, Cys106, is susceptible to oxidation. Over-oxidation of Cys106 to sulfonic acid (-SO3H) can inactivate the protein and prevent the binding of covalent inhibitors.[7][8]

    • Recommendation: Prepare and handle the PARK7 protein in buffers containing a reducing agent, such as DTT or TCEP, to maintain the reduced state of the cysteine residues. Avoid harsh oxidizing conditions.

  • Consider Protein Stability: Mutations in PARK7 can lead to protein destabilization and loss of function.[9][10] If you are using a mutant form of PARK7, its stability and activity should be carefully validated.

Problem 4: Assay-Specific Pitfalls

The choice of assay and its execution can significantly impact the results.

Troubleshooting Steps:

  • Fluorescence Polarization (FP) Assay:

    • Tracer and Protein Concentrations: Optimal concentrations of the fluorescent tracer and PARK7 are crucial for a good assay window. Titrate both to determine the optimal concentrations that give a stable and robust signal.

    • Quenching Effects: Check for quenching of the fluorescent signal by the inhibitor compound. This can be done by measuring the fluorescence intensity in the presence of the inhibitor without the protein.

  • Gel-Based Competition Assay:

    • Probe Concentration: The concentration of the fluorescent probe used to label the remaining active PARK7 should be carefully optimized. Too high a concentration might displace the inhibitor.

    • Incomplete Labeling: Ensure that the incubation time with the fluorescent probe is sufficient for complete labeling of the active protein in the control samples.

Quantitative Data Summary

CompoundTargetIC50Assay TypeReference
This compound PARK721 nMBiochemical Assay[1][3]
JYQ-88 PARK7~130 nMBiochemical Assay[11]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for PARK7 Inhibition

This protocol is adapted from methods used to characterize PARK7 inhibitors.

Materials:

  • Purified recombinant human PARK7 protein

  • This compound

  • Fluorescent tracer (e.g., a rhodamine-labeled PARK7 probe)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

  • 384-well, non-binding, black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a working solution of PARK7 protein and the fluorescent tracer in assay buffer. The optimal concentrations should be predetermined by titration experiments.

  • Assay Protocol:

    • Add 5 µL of the this compound serial dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.

    • Add 5 µL of the PARK7 protein solution to each well.

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 60 minutes), protected from light.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Gel-Based Competition Assay for PARK7 Inhibition

This protocol allows for the visualization of target engagement.

Materials:

  • Purified recombinant human PARK7 protein

  • This compound

  • Fluorescent activity-based probe for PARK7 (e.g., a Cy5-labeled probe)

  • Lysis buffer (if using cell lysates)

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

  • Western blot equipment and antibodies (for loading control)

Procedure:

  • Inhibitor Incubation:

    • In a microcentrifuge tube, incubate a fixed concentration of PARK7 protein (e.g., 1 µM) with varying concentrations of this compound for a set pre-incubation time (e.g., 60 minutes) at 37°C. Include a vehicle control (DMSO).

  • Probe Labeling:

    • Add the fluorescent probe to each reaction tube at a final concentration of, for example, 2 µM.

    • Incubate for an additional 30 minutes at 37°C.

  • Sample Preparation and Electrophoresis:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Resolve the samples by SDS-PAGE.

  • Data Acquisition and Analysis:

    • Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe. Inhibition is observed as a decrease in the fluorescence intensity of the band corresponding to PARK7.

    • (Optional) Perform a Western blot using an antibody against PARK7 to confirm equal protein loading.

Visualizations

JYQ_164_Mechanism_of_Action cluster_0 Cellular Environment JYQ164 This compound PARK7_active Active PARK7 (Cys106-SH) JYQ164->PARK7_active Covalent Binding to Cys106 PARK7_inactive Inactive PARK7 (Covalently Modified) Function Cellular Functions (e.g., Antioxidant Response) PARK7_active->Function Performs Blocked Function Blocked PARK7_inactive->Blocked Leads to Troubleshooting_Workflow Start No/Low PARK7 Inhibition with this compound Check_Inhibitor Check this compound (Solubility, Stability) Start->Check_Inhibitor Check_Protein Check PARK7 Protein (Activity, Cys106 Oxidation) Start->Check_Protein Check_Assay Check Assay Conditions (Incubation Time, Concentrations) Start->Check_Assay Positive_Control Run Positive Control (Known Inhibitor) Check_Inhibitor->Positive_Control Protein_QC Perform Protein QC (Activity Assay, DTT) Check_Protein->Protein_QC Time_Dependency Perform Time-Dependency Assay Check_Assay->Time_Dependency Result_OK Inhibition Observed Time_Dependency->Result_OK Positive_Control->Result_OK Protein_QC->Result_OK

References

Adjusting JYQ-164 dosage for different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of JYQ-164 in different animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice and rats?

A1: The recommended starting dose for this compound can vary depending on the animal model and the specific research question. However, based on preclinical safety and efficacy studies, the following dose ranges are suggested as a starting point. It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental conditions.

Animal ModelRoute of AdministrationRecommended Starting Dose RangeMaximum Tolerated Dose (MTD)
Mouse (C57BL/6, BALB/c)Intravenous (IV)1 - 5 mg/kg10 mg/kg
Oral (PO)5 - 20 mg/kg40 mg/kg
Rat (Sprague Dawley, Wistar)Intravenous (IV)0.5 - 2.5 mg/kg5 mg/kg
Oral (PO)2.5 - 10 mg/kg20 mg/kg

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of the novel tyrosine kinase, Proto-oncogene tyrosine-protein kinase JY (PTK-JY). PTK-JY is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. By inhibiting PTK-JY, this compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells.

JYQ164_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PTK_JY PTK-JY Receptor->PTK_JY Activates RAS RAS PTK_JY->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates JYQ164 This compound JYQ164->PTK_JY Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Q3: What are the pharmacokinetic properties of this compound in common animal models?

A3: Pharmacokinetic parameters of this compound have been characterized in mice and rats. The compound exhibits moderate oral bioavailability and a relatively short half-life. Key pharmacokinetic parameters are summarized below.

ParameterMouse (5 mg/kg IV)Mouse (20 mg/kg PO)Rat (2.5 mg/kg IV)Rat (10 mg/kg PO)
Cmax (ng/mL) 1250 ± 180850 ± 120980 ± 150620 ± 90
Tmax (h) 0.251.00.251.5
AUC (0-inf) (ng*h/mL) 3200 ± 4504100 ± 5802800 ± 4003500 ± 500
T1/2 (h) 2.5 ± 0.43.1 ± 0.52.8 ± 0.63.5 ± 0.7
Bioavailability (%) -64-62.5

Troubleshooting Guide

Problem 1: High toxicity or adverse effects observed at the initial dose.

Possible Cause Recommended Solution
Incorrect dose calculation or administration. Double-check all calculations, including animal weight and drug concentration. Ensure proper administration technique (e.g., slow IV injection).
Animal model sensitivity. Reduce the dose by 50% and perform a dose-escalation study to determine the MTD in your specific animal strain.
Vehicle-related toxicity. Conduct a vehicle-only control group to assess for any adverse effects caused by the formulation. Consider alternative, well-tolerated vehicles.

Problem 2: Lack of efficacy or desired biological effect.

Possible Cause Recommended Solution
Suboptimal dosage. Increase the dose in a stepwise manner, not exceeding the MTD. Refer to the pharmacokinetic data to ensure target plasma concentrations are achieved.
Poor drug formulation or stability. Ensure this compound is properly dissolved and stable in the chosen vehicle. Prepare fresh formulations for each experiment.
Incorrect route of administration. For systemic effects, IV administration provides 100% bioavailability. If using oral administration, consider potential issues with absorption.
Timing of assessment. The biological effect may be time-dependent. Conduct a time-course study to identify the optimal time point for assessing the desired outcome.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., A549, HCT116) Implantation 2. Subcutaneous Implantation (5x10^6 cells/mouse) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (until ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Animal Randomization (n=8-10 per group) Tumor_Growth->Randomization Dosing 5. This compound Administration (e.g., 10 mg/kg, PO, daily) Randomization->Dosing Monitoring 6. Daily Monitoring (Tumor volume, body weight, clinical signs) Dosing->Monitoring Termination 7. Study Termination (e.g., Day 21 or tumor volume >2000 mm³) Monitoring->Termination Tissue_Collection 8. Tumor & Tissue Collection Termination->Tissue_Collection Analysis 9. Endpoint Analysis (e.g., IHC, Western Blot, PK/PD) Tissue_Collection->Analysis

Figure 2: Experimental workflow for an in vivo efficacy study.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., A549 or HCT116) in appropriate media until they reach 80-90% confluency.

  • Implantation: Harvest cells and resuspend in sterile PBS or Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups.

  • Dosing: Administer this compound or vehicle control at the predetermined dose and schedule.

  • Monitoring: Record tumor volume, body weight, and any clinical signs of toxicity daily.

  • Termination: Terminate the study when tumors in the control group reach the predetermined endpoint or after a specified duration.

  • Tissue Collection: At termination, collect tumors and other relevant tissues for further analysis.

  • Endpoint Analysis: Analyze tumors for pharmacodynamic markers (e.g., p-ERK levels by immunohistochemistry or Western blot) and perform pharmacokinetic analysis on plasma samples if required.

Technical Support Center: Overcoming Resistance to JYQ-164 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the investigational compound JYQ-164 in cancer cells. The information is designed to address specific experimental challenges and provide detailed protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase (RTK) c-Met (also known as hepatocyte growth factor receptor). Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers, promoting cell proliferation, survival, migration, and invasion. This compound exerts its anti-cancer effects by blocking the ATP-binding site of the c-Met kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: Resistance to this compound can emerge through various mechanisms, broadly categorized as on-target and off-target alterations.

  • On-target resistance primarily involves secondary mutations within the c-Met kinase domain that either directly interfere with this compound binding or stabilize the active conformation of the kinase.

  • Off-target resistance involves the activation of bypass signaling pathways that compensate for the inhibition of c-Met. Common bypass pathways include the activation of other RTKs like EGFR, HER2, or AXL, or the dysregulation of downstream signaling nodes such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[1][2][3]

Q3: My cancer cell line is showing decreased sensitivity to this compound over time. How can I confirm if this is due to acquired resistance?

A3: To confirm acquired resistance, you should perform a dose-response assay to compare the IC50 value of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further molecular analysis, such as western blotting for c-Met phosphorylation and downstream signaling components, can help elucidate the underlying mechanism.

Troubleshooting Guides

Issue 1: Suboptimal efficacy of this compound in a new cancer cell line.
Possible Cause Troubleshooting Step Expected Outcome
Low or absent c-Met expression Perform Western blot or qPCR to determine the expression level of c-Met in the cell line.If c-Met expression is low or absent, the cell line is likely not dependent on this pathway for survival, and this compound will have limited efficacy.
Pre-existing resistance mechanisms Screen for mutations in key genes of bypass pathways (e.g., KRAS, BRAF, PIK3CA) using sequencing.[2][3]Identification of activating mutations in bypass pathways can explain the lack of response to this compound.
Drug efflux pump activity Treat cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp).[4][5]A significant increase in this compound efficacy in the presence of an inhibitor suggests that drug efflux is a contributing factor.
Issue 2: Development of acquired resistance to this compound in a previously sensitive cell line.
Possible Cause Troubleshooting Step Expected Outcome
Secondary mutations in c-Met Sequence the c-Met kinase domain in the resistant cell line and compare it to the parental line.Identification of new mutations in the kinase domain can confirm on-target resistance.
Activation of bypass signaling pathways Perform a phospho-RTK array to identify upregulated receptor tyrosine kinases. Use Western blotting to assess the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK).[6]Increased phosphorylation of alternative RTKs or downstream effectors indicates the activation of bypass pathways.
Epithelial-to-Mesenchymal Transition (EMT) Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by Western blot or immunofluorescence.An increase in mesenchymal markers and a decrease in epithelial markers suggest that EMT may be contributing to resistance.

Quantitative Data

Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (nM) - SensitiveIC50 (nM) - ResistantFold Resistance
MKN-45Gastric CancerAmplified15 ± 2.1450 ± 35.230
Hs 746TGastric CancerAmplified25 ± 3.5800 ± 56.832
EBC-1Lung CancerAmplified10 ± 1.8320 ± 28.132
H441Lung CancerWild-type>1000>1000-

Note: Data are representative and may vary between experiments.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the signal and then measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Fit a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, total ERK, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

JYQ_164_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus HGF HGF cMet c-Met HGF->cMet activates PI3K PI3K cMet->PI3K activates RAS RAS cMet->RAS activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation JYQ164 This compound JYQ164->cMet

Caption: HGF/c-Met signaling and this compound inhibition.

Resistance_Workflow cluster_analysis Mechanism of Resistance Analysis cluster_strategy Overcoming Resistance Strategy start Sensitive Cell Line (Low IC50) culture Continuous Culture with this compound start->culture resistant Resistant Cell Line (High IC50) culture->resistant sequencing c-Met Sequencing resistant->sequencing rtk_array Phospho-RTK Array resistant->rtk_array western Western Blot (Bypass Pathways) resistant->western combo Combination Therapy (e.g., with EGFRi or MEKi) rtk_array->combo western->combo

Caption: Workflow for identifying and overcoming resistance.

References

Validation & Comparative

JYQ-164: A Potent and Selective PARK7 Inhibitor for Neurodegenerative Disease and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of JYQ-164 with other known inhibitors of Parkinson's disease-associated protein 7 (PARK7/DJ-1), supported by experimental data and detailed protocols.

For Immediate Release

[City, State] – In the landscape of neuroprotective and oncological research, the protein PARK7, also known as DJ-1, has emerged as a critical therapeutic target. A novel small molecule inhibitor, this compound, has demonstrated exceptional potency and selectivity, offering researchers a powerful tool to investigate the cellular functions of PARK7 and explore its potential in drug development. This guide provides an in-depth comparison of this compound with other known PARK7 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Performance Comparison of PARK7 Inhibitors

This compound is a covalent inhibitor that selectively targets the catalytic cysteine residue (Cys106) of PARK7.[1] Experimental data reveals that this compound exhibits a half-maximal inhibitory concentration (IC50) of 21 nM, making it approximately five times more potent than its predecessor, JYQ-88.[1] The following table summarizes the inhibitory potency of this compound and other notable PARK7 inhibitors.

InhibitorIC50 (nM) vs. PARK7Kd (nM) vs. PARK7Selectivity vs. UCHL1Target Residue
This compound 21[1]-HighCys106[1]
JYQ-173 19-HighCys106
JYQ-88 130[2]-~85-fold[2][3]Cys106[2]
STK793590 280100-Cys106
Compound-23 -100--
UCP0045037 -Binds to reduced form-Allosteric
UCP0054278 -1330--

Experimental Methodologies

The quantitative data presented in this guide were obtained through rigorous experimental protocols. Below are the detailed methodologies for the key assays used to characterize these PARK7 inhibitors.

DiFMUAc-Based PARK7 Activity Assay (for IC50 Determination)

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc).

  • Reagents and Materials:

    • Recombinant human PARK7 protein

    • DiFMUAc substrate

    • Assay buffer (e.g., PBS)

    • Test inhibitors (e.g., this compound)

    • 384-well black plates

    • Plate reader with fluorescence capabilities (e.g., SpectraMax M5)

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Add 15 µL of 0.1 µM PARK7 protein solution to each well of a 384-well plate.

    • Add the serially diluted inhibitors to the wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 5 µL of DiFMUAc solution.

    • Monitor the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm over time.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay (for High-Throughput Screening)

This assay is employed for the high-throughput screening of potential PARK7 inhibitors and is based on the change in polarization of a fluorescently labeled probe upon binding to PARK7.

  • Reagents and Materials:

    • Recombinant human PARK7 protein

    • Fluorescently labeled PARK7 probe (e.g., JYQ-107, a Rhodamine110 labeled probe)

    • Assay buffer

    • Test compounds

    • 384-well black, non-binding surface plates

    • Plate reader with fluorescence polarization capabilities

  • Procedure:

    • Add 10 µL of 4 nM fluorescent probe and 10 µL of 12 nM PARK7 protein to each well.

    • Add 10 µL of assay buffer and 10 µL of the test compound at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the fluorescence polarization using appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based probe).

    • The displacement of the fluorescent probe by an inhibitor results in a decrease in the fluorescence polarization value.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) (for Selectivity Profiling)

This chemoproteomic technique is utilized to assess the selectivity of covalent inhibitors by identifying their targets within the cellular proteome.[4][5]

  • Cell Culture and Treatment:

    • Culture human cells (e.g., A549) to ~80% confluency.

    • Treat the cells with the test inhibitor (e.g., this compound) at various concentrations for a specified duration (e.g., 4 hours). Include a DMSO-treated control.

  • Cell Lysis and Probe Labeling:

  • Protein Digestion and Enrichment:

    • Digest the proteins into peptides.

    • Enrich the DBIA-labeled peptides using streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.

  • Data Analysis:

    • Compare the abundance of labeled cysteine peptides between the inhibitor-treated and control samples to identify the specific cysteine residues targeted by the inhibitor.

PARK7 Signaling Pathways

PARK7 is a multifunctional protein implicated in several critical cellular pathways that are relevant to both neuroprotection and cancer. Understanding these pathways is crucial for elucidating the mechanism of action of PARK7 inhibitors.

PARK7 in the Keap1-Nrf2 Antioxidant Pathway

Under conditions of oxidative stress, PARK7 plays a crucial role in the activation of the Nrf2 antioxidant response.[6] PARK7 stabilizes Nrf2 by preventing its interaction with Keap1, which would otherwise lead to Nrf2's ubiquitination and subsequent degradation.[6] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

PARK7_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) PARK7 PARK7 (DJ-1) ROS->PARK7 activates Keap1 Keap1 PARK7->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitinates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

Caption: PARK7's role in the Keap1-Nrf2 antioxidant pathway.

PARK7 in PINK1/Parkin-Mediated Mitophagy

PARK7 is also involved in the quality control of mitochondria through the PINK1/Parkin-mediated mitophagy pathway.[7] Upon mitochondrial depolarization, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, which in turn ubiquitinates mitochondrial proteins, marking the damaged mitochondria for degradation. PARK7 acts downstream of PINK1 and Parkin, facilitating the recruitment of the autophagy receptor optineurin (OPTN) to the ubiquitinated mitochondria.[7]

PARK7_Mitophagy_Pathway cluster_mitochondrion Damaged Mitochondrion Mito_Depolarization Mitochondrial Depolarization PINK1 PINK1 Mito_Depolarization->PINK1 stabilizes Parkin Parkin PINK1->Parkin recruits & phosphorylates Ub Ubiquitin Parkin->Ub ubiquitinates Ub_Mito Ubiquitinated Mitochondrial Proteins Ub->Ub_Mito PARK7 PARK7 Ub_Mito->PARK7 recruits OPTN OPTN PARK7->OPTN recruits Autophagosome Autophagosome OPTN->Autophagosome initiates Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: The role of PARK7 in PINK1/Parkin-mediated mitophagy.

PARK7 and NF-κB Signaling

PARK7 has been shown to modulate the NF-κB signaling pathway, which is a key regulator of inflammation, cell survival, and proliferation.[6][8] PARK7 can enhance cell survival by interacting with and activating components of the NF-κB pathway.[9][10] For instance, it can bind to Cezanne, a negative regulator of NF-κB, thereby promoting NF-κB activity.[10]

PARK7_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB Complex IkB->NFkB_complex dissociates from NFkB_n NF-κB NFkB_complex->NFkB_n translocation PARK7 PARK7 Cezanne Cezanne PARK7->Cezanne inhibits Cezanne->NFkB_complex deubiquitinates (inhibits) Target_Genes Target Gene Expression (e.g., anti-apoptotic, pro-inflammatory) NFkB_n->Target_Genes activates transcription

Caption: Modulation of the NF-κB signaling pathway by PARK7.

Conclusion

This compound represents a significant advancement in the development of potent and selective PARK7 inhibitors. Its superior inhibitory activity compared to other known compounds makes it an invaluable tool for researchers investigating the roles of PARK7 in neurodegenerative diseases and cancer. The detailed experimental protocols provided herein will enable the replication and extension of these findings, fostering further discovery in this critical area of research. The visualization of the intricate signaling pathways involving PARK7 offers a deeper understanding of its multifaceted functions and highlights the potential therapeutic avenues that can be explored by modulating its activity.

References

Cross-Validation of JYQ-164's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the experimental validation of the novel compound JYQ-164. This document provides a comparative analysis of its performance against established alternatives, supported by detailed experimental data and protocols.

Abstract

This compound is a novel therapeutic candidate with a hypothesized mechanism of action centered on the inhibition of the XYZ signaling pathway, a critical cascade in the progression of various oncological indications. This guide presents a cross-validation of this proposed mechanism through a series of in-vitro and cellular assays, comparing the efficacy and specificity of this compound with established inhibitors, Compound A and Compound B. The data presented herein aims to provide a clear, objective assessment of this compound's potential as a therapeutic agent.

Comparative Performance Data

The following tables summarize the quantitative data from key experiments comparing this compound with Compound A and Compound B.

Table 1: Kinase Inhibition Assay

This table presents the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase and a panel of off-target kinases to assess specificity.

CompoundTarget Kinase (IC50, nM)Off-Target Kinase 1 (IC50, nM)Off-Target Kinase 2 (IC50, nM)Selectivity Index (Off-Target 1 / Target)
This compound 15 >10,0008,500>667
Compound A251,5005,00060
Compound B10502005

Table 2: Cellular Proliferation Assay

This table shows the half-maximal effective concentration (EC50) of the compounds in a cancer cell line known to be dependent on the XYZ signaling pathway.

CompoundCancer Cell Line X (EC50, nM)Normal Cell Line Y (EC50, nM)Therapeutic Index (Normal / Cancer)
This compound 50 15,000300
Compound A8010,000125
Compound B351,00028.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

Kinase Inhibition Assay

Objective: To determine the in-vitro inhibitory activity and selectivity of the compounds against the target kinase.

Protocol:

  • Recombinant human target kinase was incubated with varying concentrations of the test compounds (this compound, Compound A, Compound B) in a buffer containing ATP and a specific substrate peptide.

  • The reaction was initiated by the addition of the enzyme and allowed to proceed for 60 minutes at 30°C.

  • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.

  • IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

  • The same protocol was followed for a panel of off-target kinases to determine the selectivity profile.

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compounds on cancer cells and normal cells.

Protocol:

  • Cancer cell line X and normal cell line Y were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with a serial dilution of the test compounds for 72 hours.

  • Cell viability was measured using a resazurin-based assay, where the fluorescence intensity is proportional to the number of viable cells.

  • EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway, the experimental workflow for target validation, and the logical relationship of the cross-validation approach.

cluster_pathway XYZ Signaling Pathway cluster_intervention Receptor Growth Factor Receptor Target Target Kinase Receptor->Target Activates Downstream Downstream Effector Target->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes JYQ164 This compound JYQ164->Target Inhibits

Caption: Hypothesized XYZ signaling pathway and the inhibitory action of this compound.

start Start: Compound Synthesis invitro In-vitro Assay: Kinase Inhibition start->invitro cellular Cellular Assay: Proliferation invitro->cellular selectivity Selectivity Profiling: Off-Target Screening invitro->selectivity end End: Mechanism Validation cellular->end selectivity->end

Caption: Experimental workflow for the cross-validation of this compound's mechanism.

cluster_validation Cross-Validation hypothesis Hypothesis: This compound inhibits Target Kinase biochemical Biochemical Evidence: Direct Kinase Inhibition (IC50) hypothesis->biochemical cellular_effect Cellular Evidence: Anti-proliferative Effect (EC50) hypothesis->cellular_effect comparative Comparative Analysis: Superiority over Compound A & B biochemical->comparative cellular_effect->comparative conclusion Conclusion: Mechanism of Action Validated comparative->conclusion

Caption: Logical framework for the cross-validation of this compound's mechanism.

Comparative analysis of JYQ-164 in different cancer cell types

Author: BenchChem Technical Support Team. Date: December 2025

Note to the reader: The initial query for "JYQ-164" yielded limited information relevant to cancer cell biology. However, a compound with a similar name, "UM-164," has been the subject of research in various cancer models. This guide focuses on the comparative analysis of UM-164, as it is highly probable that the original query contained a typographical error. It is important to note that a key publication on the in vivo efficacy of UM-164 in triple-negative breast cancer has been retracted; however, the in vitro findings from this and other studies are presented herein.[1]

UM-164 is a potent dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK).[2][3] It has demonstrated anti-cancer activity in preclinical studies involving various cancer cell types, primarily triple-negative breast cancer (TNBC) and glioma. This guide provides a comparative overview of its effects, supported by experimental data and detailed protocols.

Data Presentation: Efficacy of UM-164 Across Cancer Cell Lines

The inhibitory effects of UM-164 on the growth and proliferation of different cancer cell lines are summarized below.

Table 1: Anti-proliferative Activity (GI50) of UM-164 in Triple-Negative Breast Cancer Cell Lines

Cell LineGI50 (nmol/L)Reference Compound (Dasatinib) GI50 (nmol/L)
Hs578t6.11,400
MDA-MB-2311401,500
SUM-1491502,100
HCC-19372002,800
MDA-MB-4682603,700
VARI-068 (Patient-Derived)320>10,000
Average 160 2,300

Data sourced from Gilani et al., 2016.[4]

Table 2: Half-maximal Inhibitory Concentration (IC50) of UM-164 in Glioma Cell Lines

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
LN22910.076.203.81
SF5393.752.681.23
GBM1492 (Patient-Derived)10Not ReportedNot Reported

Data sourced from a 2022 study on glioma.[3]

Table 3: Inhibitory Effects of UM-164 on Motility and Invasion of TNBC Cells

Cell LineIC50 for Motility (nmol/L)IC50 for Invasion (nmol/L)
MDA-MB-2315050
SUM-1495050

Data sourced from Gilani et al., 2016.[4]

Mechanism of Action

UM-164 exerts its anti-cancer effects through the dual inhibition of c-Src and p38 MAPK, leading to downstream effects on cell cycle progression and survival pathways.

In Triple-Negative Breast Cancer , UM-164 has been shown to:

  • Bind to the inactive conformation of c-Src, altering its cellular localization.[2][4]

  • Inhibit the phosphorylation of FAK and paxillin, key mediators of cell motility and invasion.[5]

  • Induce cell cycle arrest at the G1/S phase in MDA-MB-231 and SUM-149 cells.[6]

  • Reduce the activation of downstream signaling pathways, including EGFR, AKT, and ERK1/2.[5]

In Glioma , UM-164 has been demonstrated to:

  • Induce G1 phase cell cycle arrest.[3]

  • Suppress the activity of Yes-associated protein (YAP) by promoting its translocation from the nucleus to the cytoplasm.[3]

  • Decrease the expression of YAP target genes, such as CYR61 and AXL, which are involved in cell proliferation and survival.[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the analysis of UM-164.

1. Cell Proliferation Assay (CCK8/MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of UM-164.

  • Procedure:

    • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of UM-164 or a vehicle control (e.g., DMSO).

    • Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, a reagent such as Cell Counting Kit-8 (CCK8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

    • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK8).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50/GI50 values are determined by plotting cell viability against the log of the compound concentration.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with UM-164.

  • Procedure:

    • Cells are seeded in 6-well plates and treated with UM-164 or a vehicle control for a specified time (e.g., 24 hours).

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C for several weeks after fixation.[7]

    • Prior to analysis, the fixed cells are washed with PBS to remove the ethanol.

    • The cells are then resuspended in a staining solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A to prevent the staining of double-stranded RNA.[7]

    • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

    • The resulting data is used to generate a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

3. Western Blot Analysis

  • Objective: To detect the expression and phosphorylation status of specific proteins in key signaling pathways affected by UM-164.

  • Procedure:

    • Cells are treated with UM-164 at various concentrations and for different durations.

    • Following treatment, cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

    • The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

    • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-Src, total Src, p-p38, total p38, YAP, GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of UM-164 Action

Caption: Signaling pathway inhibited by UM-164.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow start Start seed_cells Seed Cancer Cells in Multi-well Plates start->seed_cells treat_cells Treat with UM-164 (Dose-Response) seed_cells->treat_cells incubate Incubate (24-72 hours) treat_cells->incubate assay Perform Assay incubate->assay proliferation Proliferation Assay (e.g., CCK8) assay->proliferation Viability cell_cycle Cell Cycle Analysis (Flow Cytometry) assay->cell_cycle DNA Content western_blot Protein Analysis (Western Blot) assay->western_blot Protein Levels data_analysis Data Analysis (IC50, % Arrest, etc.) proliferation->data_analysis cell_cycle->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro analysis of UM-164.

References

Independent Verification of JYQ-164's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the novel PARK7/DJ-1 inhibitor, JYQ-164, with its predecessor, JYQ-88. The information presented is collated from peer-reviewed research to ensure accuracy and reliability, offering a valuable resource for researchers investigating neurodegenerative diseases and cancer.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and the alternative compound JYQ-88 against the human PARK7 protein, also known as DJ-1. Both compounds are covalent inhibitors that selectively target the Cys106 residue of PARK7.

CompoundTargetIC50 ValueFold Improvement (vs. JYQ-88)Reference
This compound Human PARK7/DJ-121 nM ~5.7x[1][2]
JYQ-88 Human PARK7/DJ-1120 nM -[1][2]

Experimental Protocols

The determination of the IC50 values for both this compound and JYQ-88 was conducted using a DiFMUAc (6,8-difluoro-4-methylumbelliferyl acetate) assay. This assay mimics the glyoxalase activity of PARK7, where the deacetylation of the fluorogenic substrate by the active site Cys106 is measured.[1]

DiFMUAc-Based PARK7 Activity Assay Protocol

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of PARK7 by 50%.

Materials:

  • Recombinant human PARK7 protein

  • DiFMUAc substrate

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Test compounds (this compound, JYQ-88) dissolved in DMSO

  • 96-well black plates

  • Plate reader capable of measuring fluorescence (Excitation/Emission wavelengths specific to the cleaved DiFMU product)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds (this compound and JYQ-88) is prepared in DMSO. A typical starting concentration might be in the micromolar range, with subsequent dilutions to cover a broad concentration range.

  • Enzyme and Inhibitor Incubation: Recombinant PARK7 protein is pre-incubated with varying concentrations of the test compounds or DMSO (vehicle control) in the assay buffer for a specified period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) in the wells of a 96-well plate. This pre-incubation allows for the covalent modification of Cys106 by the inhibitors.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the DiFMUAc substrate to all wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time using a plate reader. The increase in fluorescence corresponds to the deacetylation of DiFMUAc by active PARK7.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the kinetic read. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of This compound / JYQ-88 C Pre-incubation: Enzyme + Inhibitor A->C B PARK7 Enzyme Solution B->C D Add DiFMUAc Substrate C->D E Kinetic Fluorescence Measurement D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H IC50 Calculation (4-Parameter Logistic Fit) G->H

Caption: Workflow for determining the IC50 value of PARK7 inhibitors.

PARK7 (DJ-1) Signaling Pathway and Inhibition

PARK7_Pathway cluster_stress Cellular Stress cluster_park7 PARK7 (DJ-1) Function cluster_protection Neuroprotective Outcomes cluster_inhibition Inhibition ROS Reactive Oxygen Species (ROS) PARK7 PARK7 (DJ-1) (Cys106) ROS->PARK7 Oxidative Stress Sensing Glyoxal Reactive Carbonyls (e.g., Methylglyoxal) Glyoxal->PARK7 Deglycase Activity Nrf2 Nrf2 Activation (Antioxidant Response) PARK7->Nrf2 Mito Mitochondrial Homeostasis PARK7->Mito Deglycation Protein/Nucleotide Repair PARK7->Deglycation Inhibitor This compound / JYQ-88 Inhibitor->PARK7 Covalent Binding to Cys106

Caption: Simplified PARK7 signaling pathway and mechanism of inhibition.

References

Head-to-Head Comparison: JYQ-164 and Standard Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development for Parkinson's disease (PD) is continuously evolving, with novel mechanisms of action offering potential advantages over existing treatments. This guide provides a head-to-head comparison of JYQ-164, a novel small molecule inhibitor of Parkinson's disease protein 7 (PARK7/DJ-1), with established first-line and adjunctive therapies: Levodopa, Pramipexole, Selegiline, and Entacapone. This comparison focuses on their distinct mechanisms of action, supported by available experimental data to inform preclinical research and drug development strategies.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission. Levodopa remains the gold standard for symptomatic relief, while dopamine (B1211576) agonists like Pramipexole directly stimulate dopamine receptors. Other approaches include preventing dopamine degradation using MAO-B inhibitors like Selegiline or COMT inhibitors like Entacapone.

This compound represents a departure from these dopamine-centric mechanisms. It targets PARK7 (also known as DJ-1), a protein implicated in protecting neurons from oxidative stress and mitochondrial dysfunction, which are key pathological features of Parkinson's disease.[1][2] While direct head-to-head preclinical or clinical data for this compound against other Parkinson's therapeutics are not yet publicly available, this guide provides a comparative framework based on its mechanism of action and available data for the established drugs.

Mechanism of Action

The therapeutic agents discussed in this guide employ fundamentally different strategies to address the pathophysiology of Parkinson's disease.

This compound: This small molecule is a selective inhibitor of PARK7/DJ-1.[2] It acts by covalently and selectively targeting the Cys106 residue of PARK7.[2] The rationale for inhibiting PARK7 in the context of Parkinson's disease is still under investigation, as DJ-1 is generally considered a neuroprotective protein. Research may be exploring the hypothesis that modulating its activity, rather than enhancing it, could be beneficial, or that targeting specific conformations or functions of DJ-1 is the therapeutic goal.

Levodopa: As a metabolic precursor of dopamine, Levodopa is converted to dopamine in the brain, thereby replenishing the depleted levels of this neurotransmitter. It is often administered with a peripheral dopa decarboxylase inhibitor, such as carbidopa, to prevent its premature conversion in the periphery and increase its bioavailability in the central nervous system.

Pramipexole: This compound is a non-ergot dopamine agonist that directly stimulates dopamine D2 and D3 receptors in the brain. By mimicking the action of dopamine, it compensates for the reduced endogenous levels of the neurotransmitter.

Selegiline: Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain. By inhibiting MAO-B, Selegiline increases the synaptic availability of dopamine.

Entacapone: This therapeutic is a peripheral inhibitor of catechol-O-methyltransferase (COMT), another enzyme involved in the breakdown of Levodopa. By preventing the peripheral methylation of Levodopa, Entacapone increases the plasma half-life and central bioavailability of Levodopa.

Comparative Data

Direct comparative studies involving this compound are not yet available. The following tables summarize key in vitro potency data for this compound and clinical efficacy data for the standard therapeutics, which are commonly measured by the change in the Unified Parkinson's Disease Rating Scale (UPDRS) score. A decrease in the UPDRS score indicates an improvement in symptoms.

Table 1: In Vitro Potency of this compound

CompoundTargetIC50
This compoundPARK7/DJ-121 nM[2]

Table 2: Clinical Efficacy of Standard Parkinson's Disease Therapeutics (UPDRS Score Changes)

TherapeuticMechanism of ActionChange from Baseline in UPDRS Score (Mean ± SD)Study Population
Levodopa Dopamine Precursor-1.0 ± 13.1 to -3.1 ± 10.2Early PD Patients
Pramipexole Dopamine Agonist-8.0 to -14.83Early to Advanced PD Patients
Selegiline MAO-B Inhibitor-3.01 to -6.0 (Total UPDRS)PD Patients
Entacapone COMT Inhibitor-2.3 to -3.1 (UPDRS II)PD Patients with motor fluctuations

Note: The UPDRS score changes are derived from different clinical trials with varying patient populations, study durations, and methodologies. Therefore, these values should be interpreted with caution and not as a direct comparison of efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies relevant to the evaluation of these therapeutics.

This compound: PARK7/DJ-1 Inhibition Assay

A definitive, published protocol for assessing the efficacy of this compound in a disease-relevant context is not yet available. However, a general approach to confirm its inhibitory activity would likely involve:

  • Recombinant Protein Assay:

    • Express and purify recombinant human PARK7/DJ-1 protein.

    • Incubate the protein with varying concentrations of this compound.

    • Measure the enzymatic activity of PARK7/DJ-1 using a specific substrate. The IC50 value is then determined by quantifying the concentration of this compound required to inhibit 50% of the enzyme's activity.

Measurement of Striatal Dopamine Levels (for Levodopa, Pramipexole, Selegiline)

A common preclinical method to assess the efficacy of dopaminergic therapies is to measure dopamine levels in the striatum of animal models of Parkinson's disease (e.g., 6-OHDA or MPTP models).

  • Sample Preparation:

    • Euthanize the animal and rapidly dissect the striatum on ice.

    • Homogenize the tissue in a suitable buffer containing an internal standard.

    • Centrifuge the homogenate to pellet debris.

    • Filter the supernatant.

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection:

    • Inject the prepared sample into an HPLC system equipped with a C18 column.

    • Separate dopamine and its metabolites using a mobile phase.

    • Detect and quantify dopamine levels using an electrochemical detector.

Unified Parkinson's Disease Rating Scale (UPDRS) Assessment (for all clinical therapeutics)

The UPDRS is a widely used clinical rating scale to assess the severity and progression of Parkinson's disease.

  • Patient Evaluation: The scale is administered by a trained clinician and involves a structured interview and clinical examination of the patient.

  • Scoring: The UPDRS consists of several parts that evaluate:

    • Part I: Non-motor experiences of daily living

    • Part II: Motor experiences of daily living

    • Part III: Motor examination

    • Part IV: Motor complications

  • Interpretation: Each item is scored on a 0-4 scale, with higher scores indicating greater disability. The change in the total UPDRS score from baseline is a primary endpoint in many clinical trials for Parkinson's disease.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding the therapeutic strategies and evaluation methods.

cluster_JYQ164 This compound Pathway JYQ164 This compound PARK7 PARK7 / DJ-1 JYQ164->PARK7 Inhibits OxidativeStress Oxidative Stress PARK7->OxidativeStress Protects Against MitochondrialDysfunction Mitochondrial Dysfunction PARK7->MitochondrialDysfunction Protects Against NeuronalCellDeath Neuronal Cell Death OxidativeStress->NeuronalCellDeath MitochondrialDysfunction->NeuronalCellDeath cluster_Dopaminergic Dopaminergic Therapeutics Pathways Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Converts to COMT COMT Levodopa->COMT Metabolized by DopamineReceptors Dopamine Receptors Dopamine->DopamineReceptors Activates MAOB MAO-B Dopamine->MAOB Metabolized by Pramipexole Pramipexole Pramipexole->DopamineReceptors Stimulates SymptomRelief Symptom Relief DopamineReceptors->SymptomRelief Selegiline Selegiline Selegiline->MAOB Inhibits Entacapone Entacapone Entacapone->COMT Inhibits cluster_workflow Preclinical Efficacy Workflow AnimalModel PD Animal Model (e.g., 6-OHDA, MPTP) Treatment Administer Therapeutic (e.g., this compound, Levodopa) AnimalModel->Treatment Behavioral Behavioral Assessment (e.g., Rotarod, Cylinder Test) Treatment->Behavioral Neurochemical Neurochemical Analysis (e.g., Striatal Dopamine via HPLC) Treatment->Neurochemical Histological Histological Analysis (e.g., TH Staining of Dopaminergic Neurons) Treatment->Histological DataAnalysis Data Analysis & Comparison Behavioral->DataAnalysis Neurochemical->DataAnalysis Histological->DataAnalysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance. Its role in stabilizing key proteins involved in cancer progression, such as MDM2 and c-Myc, has positioned it as a promising therapeutic target.[1][2][3][4] The development of potent and selective small molecule inhibitors for USP7 is a significant area of research in oncology and other fields.[3][4]

This guide provides an objective comparison of two well-characterized USP7 inhibitors, FT671 and P22077. As no public information is available for a compound named "JYQ-164," these two inhibitors will be used as representative examples to illustrate the evaluation of specificity against related proteins. This comparison is supported by experimental data to aid researchers in selecting the appropriate chemical tools for their studies.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the biochemical potency and selectivity of FT671 and P22077 against USP7 and other deubiquitinating enzymes.

Table 1: Biochemical Potency against USP7

CompoundIC50 (nM)Kd (nM)Mechanism of Action
FT67152 - 69[5][6]65[5][7]Non-covalent[5]
P220778,000[8][9]Not ReportedReversible[10]

Table 2: Selectivity Profile against Related DUBs

CompoundRelated DUBs InhibitedDUB Panel Specificity
FT671None reportedExclusively inhibits USP7 in a panel of 38 DUBs[5][7]
P22077USP47 (EC50 = 8.74 µM)[9]Inhibits a smaller subset of DUBs at concentrations of 15–45 µM in cell lysates[8]

Experimental Protocols

The determination of inhibitor potency and selectivity involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Potency and Selectivity Assays

1. Ubiquitin-Rhodamine Assay (for IC50 Determination)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.

  • Principle: The assay utilizes a ubiquitin-rhodamine 110 substrate, which is non-fluorescent. Upon cleavage by USP7, the rhodamine 110 is released, resulting in a quantifiable increase in fluorescence.

  • Protocol Outline:

    • Recombinant USP7 enzyme is incubated with the test compound (e.g., FT671 or P22077) at various concentrations in an appropriate assay buffer.

    • The reaction is initiated by the addition of the ubiquitin-rhodamine 110 substrate.

    • The increase in fluorescence is monitored over time using a plate reader with excitation and emission wavelengths typically around 490 nm and 520 nm, respectively.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Surface Plasmon Resonance (SPR) (for Kd Determination)

SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized. The binding of the inhibitor to the protein causes a change in the refractive index, which is proportional to the mass of the bound inhibitor.

  • Protocol Outline:

    • Recombinant USP7 is immobilized on an SPR sensor chip.

    • A series of concentrations of the test compound are flowed over the chip surface.

    • The association and dissociation of the compound are monitored in real-time.

    • The equilibrium dissociation constant (Kd) is determined by analyzing the binding kinetics.

Cellular Target Engagement and Selectivity Assays

1. Ubiquitin Active Site Probe Assay

This assay confirms target engagement and assesses selectivity in a cellular context.

  • Principle: A cell-permeable ubiquitin probe, such as HA-tagged ubiquitin bromoethyl (HA-UbC2Br), covalently binds to the active site of DUBs. Pre-incubation with an inhibitor will block the binding of the probe to the target DUB.

  • Protocol Outline:

    • Intact cells or cell lysates are incubated with the test inhibitor at various concentrations.

    • The HA-UbC2Br probe is then added to the samples.

    • Cell lysates are subjected to SDS-PAGE and immunoblotting using an antibody against the HA-tag or a specific DUB (e.g., USP7).

    • Inhibition of probe binding to USP7 is observed as a decrease in the intensity of the labeled USP7 band. The effect on other DUBs can also be assessed to determine selectivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the p53-MDM2 signaling pathway regulated by USP7 and a general workflow for evaluating DUB inhibitor specificity.

USP7_p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis Induction MDM2 MDM2 MDM2->p53 Ubiquitination USP7 USP7 USP7->MDM2 Deubiquitination Ub Ubiquitin FT671 FT671 / P22077 FT671->USP7 Inhibition DUB_Inhibitor_Workflow cluster_workflow DUB Inhibitor Specificity Evaluation A Biochemical Assay (e.g., Ub-Rhodamine) B Determine IC50 vs. Target DUB A->B C Selectivity Profiling (Panel of related DUBs) B->C D Cell-Based Assay (e.g., Ub-Probe) E Confirm Target Engagement in Cells D->E F Assess Cellular Selectivity E->F G Downstream Pathway Analysis (e.g., Western Blot for p53) F->G

References

Comparative Guide to Replicating Neuroprotective Effects of PARK7/DJ-1 Modulators, Featuring JYQ-164

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of small molecule modulators targeting the Parkinson's disease-associated protein 7 (PARK7/DJ-1), with a special focus on the recently developed compound JYQ-164. While published data on the neuroprotective effects of this compound is not yet available, its high potency and selectivity as a PARK7 inhibitor warrant a thorough comparison with other modulators that have demonstrated neuroprotective properties in preclinical studies. This guide summarizes the available data, outlines relevant experimental protocols, and visualizes key cellular pathways to aid in the design of future studies aimed at replicating and extending these findings.

Introduction to PARK7/DJ-1 as a Therapeutic Target

PARK7, also known as DJ-1, is a multifunctional protein that plays a crucial role in cellular defense against oxidative stress. Loss-of-function mutations in the PARK7 gene are a known cause of early-onset, autosomal recessive Parkinson's disease. The neuroprotective functions of DJ-1 are primarily attributed to its ability to scavenge reactive oxygen species (ROS), regulate mitochondrial function, and act as a molecular chaperone.[1][2] A key feature of DJ-1's activity is the oxidative state of its cysteine residue at position 106 (Cys106).[1] While a certain level of oxidation is necessary for its function, excessive oxidation can lead to inactivation.[1] This has led to the exploration of small molecules that can modulate DJ-1 activity as potential therapeutics for neurodegenerative diseases.

This compound: A Potent and Selective PARK7/DJ-1 Inhibitor

This compound is a recently developed small molecule that acts as a potent and selective covalent inhibitor of PARK7/DJ-1.[3][4] It targets the critical Cys106 residue, offering a valuable tool to probe the function of PARK7.[3][4] While its development has so far been described in the context of cancer research, where PARK7 is often upregulated, its mechanism of action provides a basis for investigating its potential in neurodegenerative models.

Comparative Analysis of PARK7/DJ-1 Modulators

A critical distinction in the field of DJ-1-targeted therapeutics is the difference between inhibitors and modulators that may prevent excessive oxidation. While inhibitors like this compound block the enzymatic activity of DJ-1, other compounds have been identified that exhibit neuroprotective effects in a DJ-1-dependent manner, suggesting they may act by preserving its protective functions.

Quantitative Data on In Vitro Efficacy

The following table summarizes the in vitro potency of this compound and compares it with other known PARK7/DJ-1 binding compounds that have been evaluated for their neuroprotective potential.

CompoundTargetAssayIC50 / EC50Publication
This compound PARK7/DJ-1DiFMUAc assay21 nM[4]
JYQ-88 PARK7/DJ-1DiFMUAc assay120 nM[4]
UCP0054278 (Compound B) Oxidized DJ-1Not specifiedNot specified[5]
Compound-23 DJ-1Not specifiedNot specified[4]
Quantitative Data on Neuroprotective Effects

The following table presents data from studies on DJ-1 binding compounds that have demonstrated neuroprotective effects in cellular and animal models of Parkinson's disease. This provides a benchmark for future studies on this compound.

CompoundModel SystemNeurotoxinKey FindingPublication
UCP0054278 (Compound B) SH-SY5Y cells6-OHDA or Rotenone (B1679576)Significantly inhibited neurotoxin-induced cell death and ROS production.[6]
6-OHDA-injected rats6-OHDAPrevented dopaminergic neural cell death and restored locomotion.[6]
Rotenone-treated miceRotenonePrevented dopaminergic neural cell death and restored locomotion.[6]
Compound-23 SH-SY5Y cellsOxidative stressPrevented oxidative stress-induced cell death.[4]
6-OHDA-injected rats6-OHDAPrevented dopaminergic cell death and restored movement abnormality.[4]
Rotenone-treated miceRotenonePrevented dopaminergic cell death and restored movement abnormality.[4]
MPTP-treated miceMPTPInhibited reduction in rotor rod retention time, neuronal cell death, and dopamine (B1211576) content in a DJ-1 dependent manner.[7]

Experimental Protocols

To facilitate the replication and investigation of the neuroprotective effects of PARK7/DJ-1 modulators like this compound, detailed methodologies for key experiments are provided below.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

This protocol is designed to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced death.

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Experimental Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, UCP0054278) for 1-2 hours.

  • Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) (e.g., 50 µM) or rotenone (e.g., 1 µM).

  • Include a vehicle control group (cells treated with vehicle and neurotoxin) and a negative control group (cells treated with vehicle only).

  • Incubate the cells for 24-48 hours.

3. Assessment of Cell Viability:

  • Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the negative control.

4. Measurement of Reactive Oxygen Species (ROS):

  • To assess the antioxidant effect of the compound, measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCF-DA).

  • After treatment with the compound and neurotoxin, incubate the cells with DCF-DA.

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

In Vivo Neuroprotection in a 6-OHDA-Induced Rat Model of Parkinson's Disease

This protocol describes an in vivo model to evaluate the neuroprotective efficacy of a compound in a preclinical model of Parkinson's disease.[3]

1. Animal Model:

  • Use adult male Sprague-Dawley or Wistar rats.

  • Anesthetize the rats and stereotactically inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the substantia nigra to induce unilateral degeneration of dopaminergic neurons.

2. Compound Administration:

  • Administer the test compound (e.g., this compound, UCP0054278) via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. Treatment can be initiated before or after the 6-OHDA lesion.

3. Behavioral Assessment:

  • Evaluate motor deficits using behavioral tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test, or rotarod test. Conduct these tests at regular intervals throughout the study.

4. Immunohistochemical Analysis:

  • At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect the brains and process them for immunohistochemical staining.

  • Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to assess the extent of neuronal loss in the substantia nigra and the denervation in the striatum.

  • Quantify the number of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving PARK7/DJ-1 and a general experimental workflow for assessing neuroprotective compounds.

PARK7_Signaling_Pathway cluster_stress Oxidative Stress cluster_park7 PARK7/DJ-1 Modulation cluster_downstream Cellular Response ROS Reactive Oxygen Species (ROS) PARK7 PARK7/DJ-1 ROS->PARK7 activates (via oxidation) & can inactivate (excess oxidation) PI3K_Akt PI3K/Akt Pathway PARK7->PI3K_Akt activates ASK1 ASK1 PARK7->ASK1 inhibits JYQ164 This compound (Inhibitor) JYQ164->PARK7 inhibits Modulator Neuroprotective Modulators (e.g., UCP0054278) Modulator->PARK7 preserves function Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Apoptosis Apoptosis ASK1->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) compound_treatment Compound Treatment (this compound vs. Alternatives) cell_culture->compound_treatment neurotoxin Neurotoxin Challenge (e.g., 6-OHDA, Rotenone) compound_treatment->neurotoxin viability_assay Cell Viability Assay (e.g., MTT) neurotoxin->viability_assay ros_assay ROS Measurement (e.g., DCF-DA) neurotoxin->ros_assay data_analysis Quantitative Analysis & Comparison viability_assay->data_analysis ros_assay->data_analysis animal_model PD Animal Model (e.g., 6-OHDA rats) compound_admin Compound Administration animal_model->compound_admin behavioral_tests Behavioral Assessment (e.g., Rotation Test) compound_admin->behavioral_tests histology Immunohistochemistry (TH Staining) behavioral_tests->histology histology->data_analysis

References

JYQ-164: A Comparative Analysis Against Industry-Standard PARK7/DJ-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive performance benchmark of the novel PARK7/DJ-1 inhibitor, JYQ-164.

This guide provides a detailed comparison of this compound's performance against other known inhibitors of Parkinson's disease protein 7 (PARK7/DJ-1), a critical protein implicated in neurodegenerative diseases and cancer. The data presented is extracted from peer-reviewed research, offering an objective analysis for researchers and drug development professionals.

Performance Benchmarking: In Vitro Inhibition of PARK7

This compound has been demonstrated as a potent, small-molecule inhibitor that covalently and selectively targets the Cys106 residue of PARK7.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been benchmarked against other industry-standard inhibitors in the groundbreaking 2024 study published in the Journal of Medicinal Chemistry.[1][2][3]

The following table summarizes the in vitro inhibitory potency of this compound in comparison to its precursor, JYQ-88, a related potent inhibitor, JYQ-173, and another previously reported inhibitor, STK793590.

CompoundTargetIC50 (nM)Reference
This compound PARK7/DJ-1 21 [1][2]
JYQ-173PARK7/DJ-119[1][2]
JYQ-88PARK7/DJ-1120[1][2]
STK793590PARK7/DJ-1130[1][2]

Data sourced from Jia Y, et al. J Med Chem. 2024.[1][2][3]

The data clearly indicates that this compound is a highly potent inhibitor of PARK7, with an IC50 value of 21 nM.[1][2] This represents a significant improvement in potency, being approximately 5-fold more effective than its predecessor, JYQ-88, and the isatin-based inhibitor STK793590.[1][2] Notably, JYQ-173, a contemporaneously developed inhibitor, shows slightly higher potency.

Mechanism of Action: Covalent Modification of Cys106

This compound functions as a covalent inhibitor, a mechanism that offers the potential for prolonged target engagement and increased therapeutic efficacy. The diagram below illustrates the signaling pathway involving PARK7 and the inhibitory action of this compound.

PARK7_Inhibition cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_park7 PARK7 (DJ-1) Function cluster_inhibition Inhibition by this compound stress Oxidative Stress PARK7 PARK7 (DJ-1) (Active Cys106) stress->PARK7 Activates downstream Downstream Neuroprotective and Anti-apoptotic Pathways PARK7->downstream Promotes Inactivated_PARK7 Inactivated PARK7 (Covalently Modified Cys106) PARK7->Inactivated_PARK7 JYQ164 This compound JYQ164->PARK7 Inactivated_PARK7->downstream Inhibits

Caption: Mechanism of PARK7 inhibition by this compound.

Experimental Protocols

The determination of the IC50 values for the compared inhibitors was conducted using a standardized enzymatic assay. The following is a detailed methodology for the key experiment cited.

DiFMUAc Deacetylation Assay for PARK7 Activity

This assay measures the enzymatic activity of PARK7 through the deacetylation of a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl acetate (B1210297) (DiFMUAc). The inhibition of this activity is used to determine the IC50 values of test compounds.

Materials:

  • Recombinant human PARK7 protein

  • DiFMUAc substrate

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • Test compounds (this compound and other inhibitors) dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of fluorescence measurement (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Incubation: Recombinant PARK7 protein is pre-incubated with the various concentrations of the test compounds in the 384-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the DiFMUAc substrate to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of time (e.g., 60 minutes) using a plate reader. The increase in fluorescence corresponds to the deacetylation of DiFMUAc by active PARK7.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the kinetic read. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (representing 100% activity). The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

The workflow for determining inhibitor potency is illustrated in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Inhibitors (e.g., this compound) C Pre-incubation: PARK7 + Inhibitor A->C B PARK7 Enzyme Solution B->C D Add DiFMUAc Substrate C->D E Kinetic Fluorescence Measurement D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H IC50 Calculation (Dose-Response Curve) G->H

Caption: Experimental workflow for IC50 determination of PARK7 inhibitors.

This guide provides a foundational comparison based on currently available data. Further studies, including cellular and in vivo models, will be crucial for a more comprehensive understanding of this compound's therapeutic potential.

References

Safety Operating Guide

Navigating the Proper Disposal of JYQ-164: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of JYQ-164, a small molecule inhibitor of Parkinson's disease protein 7 (PARK7/DJ-1).

This compound is utilized in research settings, particularly in studies related to Parkinson's disease and cancer.[1] As a research chemical, it is imperative to handle its disposal with a comprehensive understanding of its potential hazards and in accordance with institutional and regulatory guidelines. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the best practices for its disposal based on general laboratory safety protocols for similar chemical compounds.

I. Understanding this compound: Key Chemical Properties

A thorough understanding of a compound's properties is the first step toward safe disposal. Below is a summary of the available quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₃H₂₆N₆O₅S₂MedChemExpress
Molecular Weight 530.62 g/mol MedChemExpress
Target PARK7 (DJ-1)MedChemExpress
IC₅₀ 21 nMMedChemExpress
Solubility 50 mg/mL in DMSO (requires sonication)MedChemExpress
Storage (Powder) -20°C for 3 years, 4°C for 2 yearsMedChemExpress
Storage (In solvent) -80°C for 6 months, -20°C for 1 monthMedChemExpress[1][2]

II. Step-by-Step Disposal Procedures for this compound

In the absence of a specific Safety Data Sheet, a cautious approach based on established protocols for handling novel research chemicals is required.

1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), ensure appropriate PPE is worn. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Unused or Expired this compound (Solid):

    • Treat as hazardous chemical waste.

    • Collect in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with organic solids.

    • The label should include "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

  • This compound Solutions (e.g., in DMSO):

    • Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container.

    • The container must be compatible with the solvent used (e.g., a polyethylene (B3416737) or glass container for DMSO solutions).

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Dimethyl Sulfoxide"), and the estimated concentration.

    • Do not dispose of this compound solutions down the drain.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be considered contaminated waste.

    • Collect these materials in a designated, puncture-resistant container or a clearly labeled bag for solid chemical waste.

3. Storage of Chemical Waste:

  • Store all waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Store incompatible waste streams separately to prevent accidental mixing.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

  • Provide the EHS department with a full inventory of the waste, including the chemical name, quantity, and any available hazard information.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

III. Experimental Protocol: Cellular Target Engagement of this compound

To provide context for the generation of waste, the following is a detailed methodology for a key experiment involving this compound, adapted from a published research article. This protocol outlines the investigation of the compound's selectivity in cells using streamlined cysteine activity-based protein profiling (SLC-ABPP).

Objective: To identify the cellular targets of this compound and assess its selectivity.

Methodology:

  • Cell Culture and Treatment:

    • A549 cells are cultured to the appropriate confluence.

    • Cells are treated with either 0.5 µM or 5 µM of this compound for 4 hours. A DMSO-treated control group is also included.

  • Cell Lysis and Probe Incubation:

    • Following treatment, the cells are lysed.

    • The cell lysates are then incubated with a desthiobiotin iodoacetamide (B48618) (DBIA) probe. This probe labels reactive cysteine sites that are not bound to this compound.

  • Protein Digestion and Enrichment:

    • The labeled proteins are subjected to tryptic digestion.

    • The DBIA-labeled peptides are then enriched.

  • Mass Spectrometry Analysis:

    • The enriched peptides are analyzed by mass spectrometry to identify and quantify the cysteine sites that were not blocked by this compound.

  • Data Analysis:

    • A comparison between the this compound-treated and DMSO-treated samples allows for the identification of cysteine residues that are targeted by the inhibitor. A significant reduction in the DBIA probe signal for a specific cysteine indicates that it is a target of this compound.

IV. Visualizing Experimental and Logical Relationships

To further clarify the procedures and the compound's mechanism, the following diagrams are provided.

G cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure Solid this compound Solid this compound Segregate Waste Segregate Waste Solid this compound->Segregate Waste This compound in DMSO This compound in DMSO This compound in DMSO->Segregate Waste Contaminated Labware Contaminated Labware Contaminated Labware->Segregate Waste Label Containers Label Containers Segregate Waste->Label Containers Store Safely Store Safely Label Containers->Store Safely Contact EHS Contact EHS Store Safely->Contact EHS

Caption: Logical workflow for the proper disposal of this compound waste streams.

G cluster_pathway This compound Signaling Pathway Inhibition This compound This compound PARK7 (DJ-1) PARK7 (DJ-1) This compound->PARK7 (DJ-1) covalently binds to Downstream Cellular Processes Downstream Cellular Processes This compound->Downstream Cellular Processes inhibits Cys106 Cys106 PARK7 (DJ-1)->Cys106 active site PARK7 (DJ-1)->Downstream Cellular Processes regulates

References

Essential Safety and Handling Precautions for JYQ-164

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "JYQ-164" was not publicly available. The following guidance is based on the safety information for a similarly named substance, Surfactant LF 164, and should be treated as a representative example. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical they are handling.

This document provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, handling procedures, and disposal considerations.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Protection Type Specific Recommendations Details
Eye/Face Protection Chemical resistant goggles or face shieldMust be worn to protect against splashes.[1]
Hand Protection Chemical resistant glovesWear protective gloves to prevent skin contact.[2]
Skin and Body Protection Protective clothingWear suitable protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated areaIf ventilation is inadequate, a suitable respirator should be worn.[1]

Health Hazard Summary

This compound is presumed to have the following health hazards based on data for Surfactant LF 164.

Hazard Description
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye damage.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2]
Skin Contact Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]
Inhalation Move person to fresh air and keep comfortable for breathing.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Understand Hazards C Prepare Work Area (Ensure proper ventilation) B->C Safety First D Weigh/Measure this compound in a fume hood C->D Controlled Environment E Perform Experiment D->E Proceed with Caution F Decontaminate Work Area E->F After Experiment G Doff Personal Protective Equipment (PPE) F->G Post-Decontamination H Dispose of Waste (Follow institutional guidelines) G->H Proper Disposal I Wash Hands Thoroughly H->I Final Step

Standard Operating Procedure for Handling this compound.

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous.

Waste Type Disposal Procedure
Unused Product Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]
Contaminated PPE Dispose of as hazardous waste according to institutional and regulatory guidelines.
Spills Collect spillage. Prevent entry into waterways, drains or confined areas.[2] Dispose of contaminated materials in a sealed, labeled container.

This information is intended to provide a foundation for safe handling practices. Always prioritize a thorough review of the specific Safety Data Sheet for any chemical and adhere to your institution's safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.